Product packaging for Magnesium bromide magnesium(Cat. No.:CAS No. 58749-16-9)

Magnesium bromide magnesium

Cat. No.: B14608834
CAS No.: 58749-16-9
M. Wt: 368.23 g/mol
InChI Key: VVSUWBLWFYUYMY-UHFFFAOYSA-J
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Description

Magnesium bromide magnesium, with the empirical formula Br4Mg2, is an inorganic chemical compound supplied as a stable solid for laboratory and research applications . This compound is relevant in advanced materials science, particularly in the development of rechargeable magnesium batteries. Research indicates that magnesium bromide, a key component, can function as a sustained-release source in functional layers on magnesium metal anodes, helping to alter the solvation structure in electrolytes and improve the reversibility and efficiency of magnesium plating and stripping processes . In the field of organic chemistry, magnesium bromide-based compounds are recognized for their role as Lewis acid catalysts, where they facilitate important transformations such as aldol reactions . Furthermore, magnesium bromide hexahydrate has been documented for its properties as a flame retardant . This product is designated for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br4Mg2 B14608834 Magnesium bromide magnesium CAS No. 58749-16-9

Properties

CAS No.

58749-16-9

Molecular Formula

Br4Mg2

Molecular Weight

368.23 g/mol

IUPAC Name

dimagnesium;tetrabromide

InChI

InChI=1S/4BrH.2Mg/h4*1H;;/q;;;;2*+2/p-4

InChI Key

VVSUWBLWFYUYMY-UHFFFAOYSA-J

Canonical SMILES

[Mg+2].[Mg+2].[Br-].[Br-].[Br-].[Br-]

Origin of Product

United States

Synthesis and Preparation Methodologies of Magnesium Bromide

Direct Synthesis Routes for Anhydrous Magnesium Bromide

The direct synthesis of anhydrous magnesium bromide typically involves the reaction of its constituent elements.

Reaction of Elemental Magnesium with Bromine

The most direct route to anhydrous magnesium bromide is the reaction of magnesium metal with elemental bromine. smolecule.comyoutube.com This synthesis reaction involves the combination of solid magnesium with liquid bromine to form the ionic solid, magnesium bromide. youtube.comtestbook.com The reaction is exothermic, releasing heat. testbook.com

The balanced chemical equation for this reaction is: Mg(s) + Br₂(l) → MgBr₂(s) webqc.org

In this redox reaction, magnesium is oxidized, losing two electrons to form the magnesium cation (Mg²⁺), while bromine is reduced, gaining electrons to form bromide anions (Br⁻). testbook.combrainly.com The strong electrostatic attraction between these oppositely charged ions results in the formation of the ionic compound magnesium bromide. brainly.com

Optimization of Reaction Conditions for Purity and Yield

To achieve high purity and yield, the direct synthesis of magnesium bromide requires careful control of reaction conditions. The reaction is often carried out in a dry, inert atmosphere to prevent the formation of magnesium oxide or the absorption of moisture, as anhydrous magnesium bromide is hygroscopic. uni.edupw.live The use of a solvent, such as dry ether, can help to moderate the reaction rate and facilitate the formation of an etherate complex, from which the anhydrous salt can be obtained by desolvation under vacuum at elevated temperatures. uni.edu

A small amount of iodine or 1,2-dibromoethane (B42909) can be used to initiate the reaction, especially if the magnesium surface is passivated. chemicalbook.comprepchem.com The temperature should be carefully managed to control the exothermic nature of the reaction. testbook.com

Preparation of Hydrated Forms of Magnesium Bromide

Magnesium bromide readily forms several hydrates, with the hexahydrate (MgBr₂·6H₂O) being a common form. wikipedia.org

Controlled Crystallization from Aqueous Solutions

Hydrated magnesium bromide can be prepared by reacting magnesium oxide, magnesium hydroxide (B78521), or magnesium carbonate with hydrobromic acid (HBr). wikipedia.orgsmolecule.comchembk.com The resulting solution is then concentrated by heating to evaporate excess water, followed by cooling to induce crystallization. chembk.com

The reactions are as follows:

MgO + 2HBr → MgBr₂ + H₂O smolecule.comtestbook.com

Mg(OH)₂ + 2HBr → MgBr₂ + 2H₂O

MgCO₃ + 2HBr → MgBr₂ + H₂O + CO₂ smolecule.comtestbook.com

The specific hydrate (B1144303) that crystallizes depends on the temperature. Cooling the solution to room temperature typically yields magnesium bromide hexahydrate (MgBr₂·6H₂O), while cooling to 0°C can produce the decahydrate (B1171855) (MgBr₂·10H₂O), although some sources indicate the nonahydrate is formed. wikipedia.orgchembk.com Studies on the ternary system of MgBr₂ + MgSO₄ + H₂O have shown that magnesium bromide hexahydrate is a stable crystalline phase at 288.15 K. scielo.brresearchgate.net

Techniques for Hydrate Isolation and Purification

Once crystallization has occurred, the hydrated magnesium bromide crystals are isolated from the mother liquor by filtration. Purification can be achieved through recrystallization. This involves dissolving the crystals in a minimal amount of hot solvent (typically water) and then allowing the solution to cool slowly, promoting the formation of larger, purer crystals. The purity of the final product can be assessed by various analytical techniques.

The dehydration of magnesium bromide hexahydrate by heating can lead to the formation of lower hydrates, such as the tetrahydrate (MgBr₂·4H₂O), dihydrate (MgBr₂·2H₂O), and monohydrate (MgBr₂·H₂O), before reaching the anhydrous form at higher temperatures. researchgate.net

Indirect Synthetic Pathways

Indirect methods for preparing magnesium bromide are also employed, particularly in the context of organic synthesis. For instance, magnesium bromide can be prepared in situ for use in Grignard-type reactions. taylorandfrancis.com One such method involves the reaction of 1,2-dibromoethane with magnesium in ether.

Neutralization Reactions with Hydrobromic Acid

A prevalent and straightforward method for synthesizing magnesium bromide involves the neutralization reaction between a magnesium-containing base and hydrobromic acid (HBr). laboratorynotes.comcollegedunia.comchemicalbook.combyjus.com This approach is favored for its relative simplicity and the high purity of the resulting product.

The most common reactants for this process are magnesium oxide (MgO) and magnesium carbonate (MgCO₃). collegedunia.combyjus.com When magnesium oxide is used, it is treated with hydrobromic acid, leading to the formation of magnesium bromide and water. testbook.comchemicalbook.com The reaction is as follows:

MgO + 2HBr → MgBr₂ + H₂O chemicalbook.com

The resulting solution is then typically subjected to crystallization, often above 0°C, to yield magnesium bromide hexahydrate (MgBr₂·6H₂O). chemicalbook.com To obtain the anhydrous form, the hexahydrate can be heated in the presence of dry hydrogen bromide gas. chemicalbook.com

Alternatively, magnesium carbonate can be reacted with hydrobromic acid. collegedunia.combyjus.com This reaction produces magnesium bromide, carbon dioxide, and water:

MgCO₃ + 2HBr → MgBr₂ + CO₂ + H₂O collegedunia.com

A key advantage of using magnesium carbonate is that the evolution of carbon dioxide gas can help to drive the reaction to completion. However, this also necessitates careful control to manage foaming. Following the reaction, evaporation of the water yields solid magnesium bromide crystals. collegedunia.combyjus.com

Another variation involves the use of magnesium hydroxide (Mg(OH)₂), which is neutralized by hydrobromic acid. chembk.com The resulting solution is then heated and concentrated to obtain the hexahydrate form. chembk.com

Desolvation Processes of Magnesium Bromide Etherates

For applications requiring highly pure anhydrous magnesium bromide, the desolvation of magnesium bromide etherates is a preferred method. uni.edu This process involves the formation of a magnesium bromide complex with an ether, typically diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), followed by the removal of the ether molecules. google.comthieme-connect.com

Magnesium bromide forms stable complexes with ethers, such as MgBr₂·(OEt₂)₂. thieme-connect.com These etherates can be prepared by the direct reaction of magnesium metal with bromine in an ether solvent. uni.edu The anhydrous salt is then obtained by heating the etherate under a vacuum at moderately high temperatures, typically between 200°C and 300°C. google.com This process effectively removes the coordinated ether molecules.

A study on the solvating power of anhydrous magnesium bromide prepared from its etherates found that the preparation temperature, within the ranges studied, did not significantly affect its ability to re-solvate with ether. uni.edu This suggests that the ionic lattice of magnesium bromide retains its active sites for solvent interaction regardless of the thermal history of its preparation.

Another approach involves the use of a cycloaliphatic ether in conjunction with a liquid monohydric alkanol solution of magnesium bromide. google.com Adding a cycloaliphatic ether like dioxane or tetrahydrofuran to an alcohol solution of magnesium bromide precipitates a complex containing both the alcohol and the ether. google.com Upon heating, the alcohol is removed at a lower temperature, followed by the volatilization of the ether at a higher temperature (200-300°C), yielding substantially MgO-free anhydrous magnesium bromide. google.com

Synthesis via Organohalide Precursors (e.g., Dibromoethane)

Magnesium bromide can also be synthesized using organohalide precursors, with 1,2-dibromoethane being a common choice. chemeurope.comthieme-connect.com This method is particularly useful in organic synthesis where magnesium bromide is generated in situ to act as a catalyst or reagent. chemeurope.comthieme-connect.com

The reaction involves treating magnesium turnings with 1,2-dibromoethane in a suitable solvent like anhydrous diethyl ether. thieme-connect.com The 1,2-dibromoethane is converted to ethylene (B1197577) and magnesium bromide, which exposes a fresh, reactive surface of the magnesium. chemeurope.comthieme-connect.com This activation of magnesium is beneficial for subsequent reactions, such as the preparation of Grignard reagents. chemeurope.comthieme-connect.com

Mg + BrCH₂CH₂Br → MgBr₂ + C₂H₄ chemeurope.com

This method provides a convenient route to magnesium bromide diethyl etherate (MgBr₂·OEt₂), which is a commercially available grey solid. thieme-connect.com The resulting solution can be stored for extended periods and used as a Lewis acid catalyst in various organic transformations. thieme-connect.com

Comparative Analysis of Magnesium Bromide Synthetic Methods

Each method for synthesizing magnesium bromide offers a unique set of advantages and disadvantages, making them suitable for different applications. The choice of method often depends on the desired purity, required form (anhydrous vs. hydrated), scale of production, and cost-effectiveness.

Synthetic Method Advantages Disadvantages Typical Purity (%) Common Applications
Neutralization with HBr - Simple and direct - Cost-effective for large scale - Good for producing hydrated forms- May require further steps for anhydrous form - Purity can be affected by starting material impurities95–98 - Production of MgBr₂·6H₂O - General chemical synthesis
Desolvation of Etherates - Yields high-purity anhydrous MgBr₂ - Reproducible activity of the salt- More complex and costly - Requires handling of volatile and flammable ethers - Lower yield compared to direct reaction>99 - Lewis acid catalysis in organic synthesis - Applications requiring anhydrous conditions
Via Organohalide Precursors - In situ generation for immediate use - Activates magnesium for further reactions- Byproducts (e.g., ethylene) are generated - Primarily for laboratory-scale organic synthesisHigh (in solution)- Preparation of Grignard reagents - Catalysis in organic reactions

Neutralization reactions are generally the most industrially favored due to their low cost and scalability, especially for producing the hexahydrate salt which has applications as a flame retardant. wikipedia.org

Desolvation of etherates is the method of choice when the highest purity anhydrous magnesium bromide is required, for instance, as a Lewis acid catalyst in stereoselective organic reactions. thieme-connect.com While the process is more involved, the resulting high-purity product justifies the means for specialized applications.

Synthesis from organohalide precursors like 1,2-dibromoethane is a valuable laboratory technique. chemeurope.comthieme-connect.com Its primary advantage lies in the in situ generation of magnesium bromide, which can then participate in or catalyze subsequent reaction steps, making it a versatile tool for organic chemists. thieme-connect.comthieme-connect.com

Structural and Spectroscopic Characterization of Magnesium Bromide

Crystalline Structures of Anhydrous Magnesium Bromide

Anhydrous MgBr₂ adopts a layered crystal structure, a common motif for metal dihalides.

Anhydrous magnesium bromide crystallizes in the trigonal P̅3m1 space group. materialsproject.orgmaterialsproject.org This structure is characterized by a two-dimensional sheet-like arrangement of ions. materialsproject.org The crystal lattice is composed of repeating layers where magnesium cations are sandwiched between layers of bromide anions. This arrangement is held together by strong ionic interactions between the positively charged magnesium ions (Mg²⁺) and the negatively charged bromide ions (Br⁻). testbook.comereztech.com

Table 1: Crystallographic Data for Anhydrous Magnesium Bromide

Parameter Value
Crystal System Trigonal
Space Group P̅3m1
Lattice Parameters a = 3.885 Å, c = 7.026 Å

Data sourced from the Materials Project. materialsproject.org

In the anhydrous crystal structure, each magnesium ion (Mg²⁺) is octahedrally coordinated to six bromide ions (Br⁻). materialsproject.orglaboratorynotes.com These MgBr₆ octahedra share edges to form the extended two-dimensional layers. materialsproject.org The Mg-Br bond length in this configuration is approximately 2.68 Å. materialsproject.org Each bromide ion, in turn, is bonded to three neighboring magnesium ions in a distorted T-shaped geometry. materialsproject.org The strong ionic bonds within this lattice contribute to the high melting point of anhydrous magnesium bromide, which is approximately 711°C. ereztech.comsigmaaldrich.com

Hydrate (B1144303) Structures and Dehydration Phenomena

Magnesium bromide is highly hygroscopic and readily forms several hydrates, with the hexahydrate (MgBr₂·6H₂O) being the most common. laboratorynotes.comstudfile.net The structures of these hydrates are distinct from the anhydrous form, primarily due to the coordination of water molecules to the magnesium center.

Magnesium bromide hexahydrate (MgBr₂·6H₂O) crystallizes in the monoclinic system. studfile.net Its structure is characterized by the presence of discrete hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, and bromide anions, Br⁻. mpg.deresearchgate.netresearchgate.netnih.gov In this coordination complex, the magnesium ion is octahedrally surrounded by six water molecules. mpg.deresearchgate.netresearchgate.netnih.gov A key feature of the hexahydrate structure is that the bromide ions are not directly bonded to the magnesium ion but are situated in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules. mpg.deresearchgate.netresearchgate.netnih.gov This arrangement distinguishes it from the lower hydrates where bromide ions enter the primary coordination sphere of the magnesium. mpg.deresearchgate.net

The thermal dehydration of magnesium bromide hexahydrate has been investigated using in-situ X-ray powder diffraction (XRPD). mpg.deresearchgate.net These studies reveal a stepwise dehydration process as the temperature is increased. Heating MgBr₂·6H₂O leads to the sequential formation of lower hydrates in overlapping temperature ranges. mpg.deresearchgate.net The observed dehydration pathway is as follows:

MgBr₂·6H₂O (stable up to approximately 349 K) → MgBr₂·4H₂O (forms between 332 K and 367 K) → MgBr₂·2H₂O (forms between 361 K and 380 K) → MgBr₂·H₂O (forms between 375 K and 390 K). mpg.deresearchgate.net

Further heating ultimately leads to the formation of anhydrous MgBr₂ and can be accompanied by hydrolysis, producing magnesium oxide (MgO) at higher temperatures. researchgate.net

The crystal structures of the intermediate hydrates show a progressive replacement of water molecules by bromide ions in the coordination sphere of the magnesium ion. These structures are found to be isotypical with their corresponding magnesium chloride hydrates. mpg.deresearchgate.net

Magnesium Bromide Tetrahydrate (MgBr₂·4H₂O): This hydrate is composed of discrete [MgBr₂(H₂O)₄] octahedra. mpg.deresearchgate.net In this structure, two bromide ions and four water molecules are directly coordinated to the magnesium center. The structure has been noted to be disordered. mpg.deresearchgate.net

Magnesium Bromide Dihydrate (MgBr₂·2H₂O): The structure of the dihydrate consists of single chains of edge-sharing [MgBr₄(H₂O)₂] octahedra. mpg.deresearchgate.net Here, four bromide ions and two water molecules form the octahedral coordination environment around the magnesium ion.

Magnesium Bromide Monohydrate (MgBr₂·H₂O): In the monohydrate, the structure is formed by double chains of edge-sharing [MgBr₅(H₂O)] octahedra, indicating that five bromide ions and a single water molecule are coordinated to the magnesium center. mpg.deresearchgate.net

Table 2: Coordination Environment in Magnesium Bromide Hydrates

Compound Coordination Complex Structural Motif
MgBr₂·6H₂O [Mg(H₂O)₆]²⁺ Discrete octahedra
MgBr₂·4H₂O [MgBr₂(H₂O)₄] Discrete octahedra
MgBr₂·2H₂O [MgBr₄(H₂O)₂] Single chains of edge-sharing octahedra
MgBr₂·H₂O [MgBr₅(H₂O)] Double chains of edge-sharing octahedra

Data compiled from various studies. mpg.deresearchgate.net

Spectroscopic Investigations of Magnesium Bromide Compounds

Spectroscopic techniques are invaluable for probing the local environment of atoms and the vibrational modes within a crystal lattice.

Solid-state Nuclear Magnetic Resonance (SSNMR) is a powerful tool for characterizing the local structure and symmetry around atomic nuclei. For magnesium bromide, both magnesium (²⁵Mg) and bromine (⁷⁹Br and ⁸¹Br) isotopes are NMR-active, but their quadrupolar nature presents specific challenges and opportunities.

²⁵Mg NMR: The ²⁵Mg nucleus has a low natural abundance (10.00%) and is a quadrupolar nucleus (spin I = 5/2), which means its interaction with the electric field gradient (EFG) at the nucleus can lead to broad spectral lines. huji.ac.ilchemlin.org The linewidth is sensitive to the symmetry of the magnesium ion's environment; symmetrical environments result in narrower lines, while asymmetrical environments, such as in Grignard reagents, lead to very broad signals. huji.ac.il The chemical shift of inorganic magnesium is also highly dependent on the solvent. huji.ac.il In a study of hydrated magnesium-based minerals, the ¹H-NMR spectrum of magnesium bromide hexahydrate (MgBr₂·6H₂O) showed a water proton resonance at δ = +4.1 ppm. semanticscholar.orgmdpi.comnih.gov High-field ²⁵Mg SSNMR studies, for instance at 21.1 T, have significantly improved the resolution and sensitivity for magnesium compounds, allowing for more accurate determination of chemical shifts and quadrupole coupling parameters. rsc.orgresearchgate.net For magnesium cations in non-cubic environments, quadrupolar effects are the dominant feature in the ²⁵Mg spectra. rsc.orgresearchgate.net

⁷⁹/⁸¹Br NMR: Both bromine isotopes are quadrupolar and can be used to probe the local environment of bromide ions. acs.org SSNMR studies have been conducted on various alkaline earth metal bromides, including MgBr₂·6H₂O. acs.org These experiments, often employing Solomon echo and QCPMG pulse sequences, provide detailed information on the ⁷⁹/⁸¹Br electric field gradient tensor and chemical shift tensor. acs.org ⁷⁹/⁸¹Br SSNMR is particularly sensitive to the hydration state of the compound, with drastic changes in the quadrupolar coupling constant (C_Q_) and isotropic chemical shift (δ_iso_) observed between anhydrous and hydrated forms. acs.org

²⁵Mg NMR Properties. huji.ac.ilchemlin.org
PropertyValue
Spin5/2
Natural Abundance10.00%
Chemical Shift Range~70 ppm (from -20 to 50)
Reference Compound11 M MgCl₂ in D₂O

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a compound. hopto.orgmjcce.org.mkresearchgate.net These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. hopto.org

In the study of magnesium bromide solutions, Raman spectroscopy has been particularly insightful. A distinct peak observed at approximately 355 cm⁻¹ in the Raman spectra of aqueous MgBr₂ solutions is attributed to the stretching motion of the Mg-O bond within the hydrated magnesium cation, [Mg(H₂O)₆]²⁺. cas.czacs.org This indicates the formation of a stable, nearly octahedral hydration shell around the magnesium ion in solution. cas.cz The position of this band can be influenced by temperature and the presence of other ions. cas.cz For instance, in a MgBr₂ solution, a shoulder appears at 202 cm⁻¹. cas.cz

Infrared spectroscopy is also used to characterize magnesium bromide and its hydrates. The O-H stretching band of water of crystallization is a prominent feature in the IR spectra of hydrated salts. scholarsresearchlibrary.com The thermal decomposition of MgBr₂·6H₂O has been studied using IR spectroscopy in conjunction with other techniques, helping to identify the different stages of dehydration. researchgate.net

Raman Spectral Data for Aqueous Magnesium Bromide. cas.cz
Vibrational ModeWavenumber (cm⁻¹)
Mg-O Stretch~355
Shoulder202

Advanced Diffraction Techniques for Structural Refinement

Diffraction techniques, particularly those using X-rays, are fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystallographic Data for Magnesium Bromide Hexahydrate (MgBr₂·6H₂O). mst.educrystallography.net
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)10.290 ± 0.001
b (Å)7.334 ± 0.001
c (Å)6.211 ± 0.001
β (°)93° 25' ± 10'
Calculated Density (g/cm³)2.074

Powder X-ray diffraction (XRD) is a versatile technique used for the identification of crystalline phases and the study of polymorphism. researchgate.net The XRD pattern of a material is a unique fingerprint that can be compared to databases for phase identification. researchgate.net

The dehydration of magnesium bromide hexahydrate has been studied in situ using powder XRD, revealing the formation of lower hydrates as the temperature increases. researchgate.netresearchgate.net Upon heating, MgBr₂·6H₂O transforms into MgBr₂·4H₂O, MgBr₂·2H₂O, and MgBr₂·H₂O in overlapping temperature ranges. researchgate.netresearchgate.net The crystal structures of these lower hydrates have been determined and are found to be isotypical with the corresponding magnesium chloride hydrates. researchgate.netresearchgate.net The structure of MgBr₂·4H₂O is composed of discrete MgBr₂(H₂O)₄ octahedra, while MgBr₂·2H₂O consists of single chains of edge-sharing MgBr₄(H₂O)₂ octahedra. researchgate.netresearchgate.net The monohydrate, MgBr₂·H₂O, forms double chains of edge-shared MgBr₅(H₂O) octahedra. researchgate.netresearchgate.net Standard powder diffraction data for MgBr₂·6H₂O are also available in the Powder Diffraction File (PDF) database. mst.edunist.govunt.edu

Dehydration Products of Magnesium Bromide Hexahydrate. researchgate.netresearchgate.net
CompoundStructural Feature
MgBr₂·6H₂ODiscrete [Mg(H₂O)₆]²⁺ octahedra and unbonded Br⁻ anions
MgBr₂·4H₂ODiscrete MgBr₂(H₂O)₄ octahedra
MgBr₂·2H₂OSingle chains of edge-sharing MgBr₄(H₂O)₂ octahedra
MgBr₂·H₂ODouble chains of edge-shared MgBr₅(H₂O) octahedra

Coordination Chemistry of Magnesium Bromide

Magnesium Bromide as a Lewis Acid Catalyst

Anhydrous magnesium bromide functions as a moderately strong Lewis acid, a property that is harnessed to catalyze numerous organic reactions. Its effectiveness stems from the ability of the magnesium ion to coordinate with atoms bearing lone pairs of electrons, such as oxygen and nitrogen, thereby activating the substrate for subsequent chemical reactions. wikipedia.org This catalytic role is crucial in processes ranging from cycloadditions and aldol (B89426) reactions to rearrangements and polymerization. researchgate.netrsc.org

The fundamental principle behind MgBr₂'s catalytic activity is its function as an electron pair acceptor. The magnesium center in anhydrous MgBr₂ has an incomplete valence shell, making it electrophilic and capable of accepting electron density from Lewis basic sites on substrate molecules.

When a substrate, such as a carbonyl compound (an aldehyde or ketone), is introduced, the lone pair electrons on the carbonyl oxygen coordinate to the Mg²⁺ center. This interaction has several activating effects:

Polarization: The coordination withdraws electron density from the oxygen atom, which in turn polarizes the carbonyl group's C=O bond. This polarization increases the partial positive charge on the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to attack by nucleophiles.

Chelation Control: In substrates containing multiple Lewis basic sites (e.g., α- or β-alkoxy carbonyl compounds), MgBr₂ can act as a bidentate chelating agent. researchgate.net By coordinating to two or more atoms simultaneously, it locks the substrate into a rigid conformation. This chelation can control the stereochemical outcome of a reaction by directing the nucleophilic attack to a specific face of the molecule. researchgate.net This ability to form stable chelates is a key difference between MgBr₂ and many non-chelating Lewis acids. researchgate.net

Generation of Reactive Species: In some cases, coordination with MgBr₂ can facilitate the formation of more reactive intermediates. For instance, in aldol reactions involving silyl (B83357) enol ethers, MgBr₂ can activate both the aldehyde and the silyl enolate, potentially through a transmetalation process that forms a more reactive magnesium enolate. researchgate.net

This activation mechanism is broadly applicable, extending to the polarization of C-O bonds in epoxides and ethers, facilitating ring-opening or rearrangement reactions. researchgate.net

In nucleophilic addition reactions to carbonyls, as the nucleophile attacks the carbonyl carbon, a negative charge begins to build on the oxygen atom in the transition state. The coordinated Mg²⁺ ion effectively stabilizes this developing negative charge through electrostatic interaction. This stabilization of the high-energy transition state is a key component of Lewis acid catalysis.

In reactions proceeding through a defined intermediate, MgBr₂ can form a stable, characterizable complex. For example, in chelation-controlled additions to chiral α-alkoxy aldehydes, a rigid five- or six-membered cyclic intermediate is formed where the magnesium ion is coordinated to both the carbonyl oxygen and the alkoxy oxygen. researchgate.netiupac.org This rigid structure dictates the trajectory of the incoming nucleophile, leading to high levels of diastereoselectivity. The stability of these intermediates often allows reactions to be carried out under milder conditions than would otherwise be possible. This principle has been effectively applied in various stereoselective transformations, including aldol, researchgate.net Diels-Alder, and ene reactions. sapub.org

Solvation and Adduct Formation with Organic Ligands

The reactivity and even the solubility of magnesium bromide are profoundly influenced by its interaction with solvent molecules. As a Lewis acid, MgBr₂ readily forms adducts with common ethereal and other polar aprotic solvents. These solvate complexes, often referred to as etherates, are not merely dissolved MgBr₂ but are distinct coordination compounds with their own characteristic structures and reactivities. The nature and stoichiometry of these adducts can be surprisingly complex and depend on the specific solvent and crystallization conditions. nih.gov

Tetrahydrofuran (B95107) (THF) is a common solvent in reactions involving magnesium bromide, and it forms several stable coordination complexes. Depending on the stoichiometry and conditions, various adducts can be isolated or exist in equilibrium. Known neutral complexes include those with two, three, and four THF ligands. nih.govacs.org

[(thf)₂MgBr₂]∞: This species features a polymeric structure where the magnesium centers are bridged by bromide ions, achieving a higher coordination number. nih.gov

[(thf)₄MgBr₂]: In the presence of excess THF, a mononuclear complex, tetrakis(tetrahydrofuran)magnesium bromide, is formed. In this adduct, the magnesium ion is typically octahedrally coordinated to four THF molecules and two bromide ions. nih.gov

The coordination chemistry in THF solution can be even more intricate, with evidence for ionic species such as [(thf)₅MgBr]⁺ and [(thf)MgBr₃]⁻, arising from ligand redistribution equilibria. nih.gov These complexes are important intermediates in the preparation of Grignard reagents and other organometallic compounds.

Characterized Magnesium Bromide-THF Complexes
FormulaCommon NameStructural FeaturesCoordination Number of Mg²⁺
MgBr₂(C₄H₈O)₂bis(tetrahydrofuran)magnesium bromidePolymeric, bromide-bridged structure5 or 6
MgBr₂(C₄H₈O)₃tris(tetrahydrofuran)magnesium bromideMononuclear complex5
MgBr₂(C₄H₈O)₄tetrakis(tetrahydrofuran)magnesium bromideMononuclear, octahedral geometry6

Magnesium bromide diethyl etherate (MgBr₂·OEt₂) is perhaps the most commonly used form of soluble magnesium bromide in organic synthesis. thieme-connect.com It is commercially available or can be readily prepared and exists as a stable, solid adduct. thieme-connect.comchemicalbook.com This complex is a highly versatile reagent, valued for its combined Lewis acidity and strong chelating ability. researchgate.net

The structure of the diethyl ether adducts can vary. While mononuclear species like [(Et₂O)₂MgBr₂] have been identified, polymeric structures such as [(Et₂O)Mg(μ‐Br)₂]∞ with penta-coordinate magnesium centers have also been characterized, particularly when crystallized from solutions with limited ether. nih.gov

The reactivity profile of MgBr₂·OEt₂ is extensive. It is widely employed as a catalyst or promoter for a range of reactions where chelation control is paramount for achieving high stereoselectivity. researchgate.net Its applications include:

Aldol Reactions: Promoting highly diastereoselective additions of enolates to aldehydes. researchgate.net

Diels-Alder Reactions: Catalyzing cycloadditions, particularly with chiral auxiliaries.

Rearrangements and Ring-Openings: Effecting the conversion of epoxides to aldehydes or mediating stereodivergent ring-openings. researchgate.netthieme-connect.com

Deprotection Reactions: Acting as a mild reagent for the chemoselective cleavage of protecting groups like p-methoxybenzyl (PMB) ethers. researchgate.netchemicalbook.com

The efficacy of MgBr₂·OEt₂ often stems from its ability to form stable seven-membered chelates, a capability not shared by all Lewis acids. researchgate.netthieme-connect.com

Dimethyl sulfoxide (B87167) (DMSO) is a highly polar aprotic solvent that also forms coordination complexes with magnesium bromide. The interaction is primarily through the lone pairs on the oxygen atom of the sulfoxide group, which acts as the Lewis base. nih.govbinghamton.edu

When hydrated magnesium bromide (MgBr₂·6H₂O) is dissolved in DMSO, the water molecules in the magnesium ion's primary coordination sphere can be displaced by DMSO molecules. nih.gov This solvent exchange leads to the formation of MgBr₂-DMSO solvates. X-ray diffraction studies have confirmed that a structural change occurs when MgBr₂ is treated with DMSO, indicating the formation of a new complex. nih.gov

Interactions with Anionic Species

The coordination chemistry of magnesium bromide extends to significant interactions with various anionic species. These interactions are pivotal in modulating the reactivity and behavior of these anions in chemical transformations. The Lewis acidic nature of the magnesium center allows it to form complexes with electron-rich anions, thereby influencing their electronic properties and steric environment.

Coordination to Carboxylate and Carbonate Anions

Magnesium bromide engages in coordination with carboxylate (RCOO⁻) and carbonate (CO₃²⁻) anions. This interaction is primarily driven by the electrostatic attraction between the hard Lewis acidic Mg²⁺ cation and the hard oxygen-based anions. Spectroscopic studies, including NMR, have demonstrated that the presence of Mg²⁺ from a salt like magnesium bromide causes shifts in the signals of protons and carbons within the carboxylate anion. These shifts are indicative of electron withdrawal by the magnesium ion upon coordination.

In solution, magnesium ions can form various complexes with carboxylate anions. The nature and stability of these coordination complexes are influenced by factors such as the solvent and the structure of the carboxylate itself. For instance, research has shown that Mg²⁺ cations coordinate to carboxylate groups, which can be demonstrated by changes in ¹H NMR chemical shifts. Protons on the alkyl chain of a carboxylate tend to shift downfield in the presence of increasing concentrations of magnesium bromide, suggesting a deshielding effect due to the coordination of Mg²⁺. This coordination effectively sequesters the anionic species, altering their availability and reactivity in solution.

Studies on magnesium coordination compounds have explored the influence of different carboxylate anions (formate, acetate (B1210297), and propionate) on the resulting supramolecular structures. While not involving bromide directly, these studies highlight the fundamental ability of magnesium to coordinate with carboxylates, often resulting in discrete hexaaquamagnesium coordination entities where the carboxylate anions are located in the outer coordination sphere.

Influence on Anion Nucleophilicity in Organic Reactions

A significant consequence of the coordination of magnesium bromide to anionic species is the reduction of their nucleophilicity. This effect is particularly pronounced for carboxylate and carbonate anions and has been exploited in organic synthesis. By coordinating to the oxygen atoms of these anions, the magnesium ion withdraws electron density, making the lone pairs less available for nucleophilic attack.

This principle has been effectively applied in electrocarboxylation reactions. In the absence of a sacrificial anode, newly formed carboxylate anions can act as nucleophiles and react with the organic halide substrate, leading to undesired side products like esters. The addition of a soluble inorganic salt such as anhydrous magnesium bromide has been shown to significantly suppress this nucleophilic side reaction. The Mg²⁺ cations effectively "protect" the carboxylate groups, reducing their nucleophilicity and allowing the desired carboxylation to proceed with greater selectivity. guidechem.com

The ability of Mg²⁺ to inhibit the nucleophilicity of anions in solution is a key factor in improving the yields of carboxylic acids in these processes. Comparative studies have shown that magnesium bromide is highly effective in this role, performing as well as or better than other inorganic salts. guidechem.com The impact of magnesium bromide on nucleophilicity is a clear demonstration of how its coordination chemistry can be harnessed to control reaction pathways and enhance product selectivity.

Role in Schlenk Equilibria and Organomagnesium Compound Speciation

Magnesium bromide is a fundamental component in the complex solution chemistry of Grignard reagents (RMgX). The composition and reactivity of these essential organometallic compounds are governed by the Schlenk equilibrium, a dynamic process in which magnesium bromide plays a crucial role.

The Schlenk equilibrium describes the redistribution of ligands around the magnesium center in solution:

2 RMgX ⇌ MgR₂ + MgX₂

In the context of Grignard reagents prepared from organic bromides, this equilibrium involves the interconversion of the alkylmagnesium bromide (RMgBr) with dialkylmagnesium (MgR₂) and magnesium bromide (MgBr₂). wikipedia.org The position of this equilibrium is highly dependent on several factors, including the nature of the organic group (R), the solvent, temperature, and concentration. wikipedia.org

In ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are commonly used for Grignard reactions, all species in the Schlenk equilibrium are solvated. The magnesium center typically coordinates with solvent molecules, leading to more complex structures. For instance, in THF, Grignard reagents tend to be monomeric, whereas in diethyl ether, they can form dimers or larger oligomers where halide atoms bridge two magnesium centers. libretexts.org

The presence of magnesium bromide, both as a product in the equilibrium and as a potential additive, significantly influences the speciation of the organomagnesium compounds in solution. The Lewis acidic character of MgBr₂ allows it to coordinate with substrates, particularly carbonyl compounds. This coordination can activate the substrate towards nucleophilic attack by the organomagnesium species (RMgBr or R₂Mg). nih.gov For example, the coordination of MgBr₂ to a ketone can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of the Grignard addition. nih.gov

Furthermore, the equilibrium can be deliberately shifted. The addition of dioxane to a Grignard reagent solution leads to the precipitation of magnesium bromide as an insoluble dioxane complex (MgBr₂(dioxane)₂), driving the equilibrium to the right and yielding a solution of the diorganomagnesium compound (R₂Mg). wikipedia.orgwikipedia.org This allows for the isolation of R₂Mg, which can exhibit different reactivity compared to the mixed Grignard reagent solution. The interplay between the species present in the Schlenk equilibrium, dictated by the presence and state of magnesium bromide, is therefore critical to understanding and controlling the reactivity of Grignard reagents.

Stereochemical Control and Chiral Induction through Magnesium Bromide Coordination

Magnesium bromide serves as a valuable Lewis acid in stereoselective synthesis, where its ability to coordinate to substrates can dictate the stereochemical outcome of a reaction. By forming rigid chelated intermediates, MgBr₂ can effectively control the facial selectivity of nucleophilic attacks on chiral molecules, leading to the preferential formation of one stereoisomer over another.

A primary application of this strategy is in nucleophilic additions to carbonyl compounds bearing a nearby heteroatom, such as α- or β-alkoxy ketones and aldehydes. Magnesium bromide can form a bidentate chelate with the carbonyl oxygen and the adjacent alkoxy oxygen. guidechem.comresearchgate.net This chelation locks the conformation of the substrate, creating a sterically biased environment. A nucleophile will then preferentially attack from the less hindered face of the carbonyl group, a model often referred to as "chelation control." guidechem.com

This approach has been successfully employed in various reactions, including:

Aldol Reactions : Magnesium bromide has been used as a catalyst in diastereoselective aldol reactions. For example, it catalyzes the anti-aldol reaction of chiral N-acylthiazolidinethiones, providing high yields and diastereoselectivities. acs.org The chelation of the magnesium ion to the chiral auxiliary and the aldehyde is believed to be responsible for the observed stereochemical control.

Grignard Additions : The stereoselectivity of Grignard reagent additions to chiral aldehydes can be significantly influenced by the presence of magnesium bromide. In reactions with α-alkoxy aldehydes, the formation of a five-membered chelate involving MgBr₂ can lead to high Felkin selectivity. researchgate.net

Reduction Reactions : The stereoselectivity of hydride reductions of ketones can be controlled by using MgBr₂ to promote chelation.

In many instances, the stereochemical outcome achieved under MgBr₂-mediated chelation control is opposite to that obtained with non-chelating Lewis acids (e.g., BF₃·OEt₂) or in the absence of a Lewis acid. guidechem.com This ability to switch the diastereoselectivity by choosing the appropriate Lewis acid is a powerful tool in organic synthesis. The effectiveness of magnesium bromide in forming these controlling chelates stems from its nature as a moderately strong, oxophilic Lewis acid. guidechem.com

The table below summarizes the effect of magnesium bromide on the diastereoselectivity of a nucleophilic addition to a generic chiral α-alkoxy aldehyde.

Reaction ConditionControl ElementMajor DiastereomerDiastereomeric Ratio (Example)
No Lewis AcidFelkin-Anh Model (Non-chelation)synVariable, often low selectivity
With MgBr₂Chelation Controlanti (Felkin)High selectivity (e.g., >10:1)
With BF₃·OEt₂Non-chelationsynHigh selectivity (e.g., >10:1)

This demonstrates how magnesium bromide coordination serves as a reliable method for achieving high levels of stereochemical control and inducing chirality in a predictable manner during the synthesis of complex organic molecules.

Solution Chemistry and Phase Equilibria of Magnesium Bromide Systems

Dissolution Behavior in Diverse Solvent Systems

The interaction of magnesium bromide with a solvent is dictated by the polarity of the solvent and the ionic nature of the salt. This leads to distinct dissolution behaviors in aqueous and non-aqueous environments.

Magnesium bromide is highly soluble in water due to its ionic character. ereztech.com In an aqueous medium, the compound dissociates into magnesium cations (Mg²⁺) and bromide anions (Br⁻). ereztech.com This process can be represented by the following equation:

MgBr₂(s) → Mg²⁺(aq) + 2Br⁻(aq)

These ions become solvated by water molecules, forming a stable solution. The solubility of magnesium bromide in water is significant, with 101.1 grams dissolving in 100 grams of water at 20°C. chemister.ru The resulting solution is slightly acidic. youtube.com This is because the magnesium ion hydrolyzes water molecules, releasing H⁺ ions into the solution. Under varying temperature conditions, magnesium bromide can crystallize from aqueous solutions as different hydrates, most commonly as magnesium bromide hexahydrate (MgBr₂·6H₂O) and magnesium bromide nonahydrate. wikipedia.org

Solubility of Magnesium Bromide in Water at Various Temperatures
Temperature (°C)Solubility (g/100 g H₂O)
1099.2
20101.1
25103.3
40106.5
60112.0
100125.4

Data sourced from chemister.ru

Anhydrous magnesium bromide exhibits solubility in certain non-aqueous solvents, a property that is crucial for its use in organic synthesis. okstate.edu In diethyl ether, for instance, it can form solid solvates, such as a mono-, di-, and tri-etherate, with the stable form depending on the temperature. iu.edu The solubility in anhydrous diethyl ether is relatively low, but the formation of these etherates influences the phase behavior. okstate.edu

In a mixed solvent system like diethyl ether-water, the distribution of magnesium bromide is interesting. Despite its solubility in anhydrous diethyl ether, there is practically no distribution of magnesium bromide into the diethyl ether layer when an aqueous layer is present, even at high concentrations in the aqueous phase. okstate.edu This is attributed to the strong hydration of magnesium and bromide ions in water, which makes their transfer to the less polar ether phase energetically unfavorable.

Magnesium bromide is also soluble in other organic solvents. For example, its solubility in methanol (B129727) is 27.9 g/100 g and in ethanol (B145695) is 15.1 g/100 g, both at 20°C. chemister.ru In dimethyl sulfoxide (B87167) (DMSO), it can form a non-aqueous liquid electrolyte with high ionic conductivity. nih.gov

Solubility of Anhydrous Magnesium Bromide in Various Non-Aqueous Solvents
SolventTemperature (°C)Solubility (g/100 g solvent)
Methanol2027.9
Ethanol2015.1
Acetone200.6
Diethyl Ether202.52
Acetic Acid200.2

Data sourced from chemister.ru

Multi-Component Phase Equilibrium Studies

The study of phase equilibria in systems containing magnesium bromide and other salts is vital for understanding and optimizing processes such as the extraction of valuable components from natural brines. These studies involve determining the conditions under which different solid phases crystallize from a solution.

MgBr₂–SrBr₂–H₂O System: Phase equilibrium studies of the ternary system MgBr₂ + SrBr₂ + H₂O have been conducted at various temperatures, such as 288 K and 308 K. acs.org The phase diagrams for this system are of a simple hydrate (B1144303) type, meaning no double salts or solid solutions are formed. acs.org The diagrams consist of two crystallization regions corresponding to Strontium Bromide Hexahydrate (SrBr₂·6H₂O) and Magnesium Bromide Hexahydrate (MgBr₂·6H₂O). acs.org These regions are separated by a univariant curve, and their intersection forms an invariant point where the solution is saturated with both salts. acs.org

MgBr₂ + MgSO₄ + H₂O System: The ternary system MgBr₂–MgSO₄–H₂O is more complex due to the various hydrates that magnesium sulfate (B86663) can form. At 348.15 K, the phase diagram shows four distinct crystallization regions for MgSO₄·6H₂O, MgSO₄·4H₂O, MgSO₄·H₂O, and MgBr₂·6H₂O. acs.orgacs.org The diagram features four univariant solubility curves and three invariant points where two solid phases coexist in equilibrium with the saturated solution. acs.orgacs.org At a lower temperature of 288.15 K, the stable solid phases are Epsomite (MgSO₄·7H₂O), hexahydrite (MgSO₄·6H₂O), and MgBr₂·6H₂O. scielo.br This system is characterized by two invariant points and three univariant curves. scielo.br

Invariant Points in the MgBr₂–MgSO₄–H₂O System at 288.15 K
Invariant PointEquilibrium Solid PhasesLiquid Phase Composition (mass %)
EMgSO₄·7H₂O + MgSO₄·6H₂OMgBr₂: 17.58, MgSO₄: 16.05
FMgSO₄·6H₂O + MgBr₂·6H₂OMgBr₂: 46.85, MgSO₄: 2.11

Data adapted from scielo.br

The chemistry of natural brines, which are complex multi-component solutions, can be understood through the study of quaternary and quinary systems.

NaBr–KBr–MgBr₂–H₂O System: The phase diagram for the quaternary system (KBr + NaBr + MgBr₂ + H₂O) at 298 K has been investigated. bohrium.com It consists of five solid crystallization regions for four single salts (NaBr·2H₂O, NaBr, KBr, MgBr₂·6H₂O) and one double salt (KBr·MgBr₂·6H₂O). bohrium.com The diagram also includes seven dissolution isotherms and three co-saturated (invariant) points. bohrium.com At a lower temperature of 273.2 K, the phase equilibria of this system have also been studied. acs.org

NaBr–KBr–MgBr₂–SrBr₂–H₂O System: For the quinary system NaBr–KBr–MgBr₂–SrBr₂–H₂O, which is highly relevant to bromine-rich underground brines, studies have been conducted at 273.15 K. acs.org The phase diagram for this complex system features five solid-phase crystallization regions (NaBr·2H₂O, KBr, SrBr₂·6H₂O, MgBr₂·6H₂O, and the double salt KBr·MgBr₂·6H₂O), seven univariant curves, and two invariant points. acs.org Such studies are crucial for developing processes to separate and utilize the various salts present in these brines. acs.org

Invariant Point Composition in the NaBr–KBr–MgBr₂–SrBr₂–H₂O System at 273.15 K
Invariant PointEquilibrium Solid PhasesLiquid Phase Composition (mass %)
Q2NaBr·2H₂O + SrBr₂·6H₂O + KBr·MgBr₂·6H₂O + KBrNaBr: 6.14, KBr: 1.59, SrBr₂: 5.21, MgBr₂: 34.41

Data sourced from acs.org

The comprehensive understanding of multi-component salt-water systems relies on the accurate determination of their phase diagrams, which are graphical representations of the physical states of a system under different conditions of temperature, pressure, and composition. Key features of these diagrams include:

Crystallization Fields: These are regions in the phase diagram where a single solid phase is in stable equilibrium with the saturated liquid solution. For example, in the MgBr₂–SrBr₂–H₂O system, there are distinct crystallization fields for MgBr₂·6H₂O and SrBr₂·6H₂O. acs.org

Univariant Curves: These are lines that separate the crystallization fields. carleton.edu Along a univariant curve, two solid phases coexist in equilibrium with the liquid phase. The system has one degree of freedom, meaning that if one variable (e.g., temperature) is fixed, the composition of the liquid phase is also fixed. carleton.edu The phase diagrams of the ternary and quaternary systems involving magnesium bromide show multiple univariant curves. acs.orgnist.gov

Invariant Points: These are points where univariant curves intersect. phasediagram.dk At an invariant point, the maximum number of phases for that system are in equilibrium, and the system has zero degrees of freedom. This means the temperature, pressure, and composition of all phases are fixed. carleton.eduphasediagram.dk In a ternary system at a given temperature and pressure, an invariant point represents the coexistence of two solid salts with the saturated solution. acs.org In a quaternary system, three solid salts are in equilibrium with the solution at an invariant point. nist.gov The determination of these points is critical for designing separation processes, as they represent conditions of co-crystallization of multiple salts.

The isothermal dissolution equilibrium method is a common experimental technique used to determine these phase diagram features for salt systems. acs.orgacs.org

Thermodynamic Modeling of Solution Behavior

The accurate prediction of the thermodynamic properties of electrolyte solutions is crucial for a wide range of scientific and industrial applications, from geochemistry to chemical engineering. For magnesium bromide solutions, which are often found in complex brines, thermodynamic models provide a framework for understanding their behavior at various concentrations and temperatures.

Application of Pitzer Specific Interaction Models for Electrolyte Solutions

The Pitzer model is a powerful theoretical framework used to describe the thermodynamic properties of electrolyte solutions, particularly at high ionic strengths where simpler models like the Debye-Hückel theory are inadequate. wikipedia.org The model is based on a virial expansion of the excess Gibbs free energy and accounts for the specific interactions between ions. wikipedia.org

The core of the Pitzer model lies in a set of semi-empirical equations that calculate activity and osmotic coefficients. These equations rely on specific interaction parameters that are determined from experimental data. For a single salt electrolyte solution like magnesium bromide (MgBr₂), the key binary parameters are β⁽⁰⁾, β⁽¹⁾, β⁽²⁾, and Cᵠ. These parameters quantify the short-range interactions between the Mg²⁺ and Br⁻ ions.

While a definitive, universally agreed-upon set of Pitzer parameters for the MgBr₂-H₂O system can vary slightly depending on the experimental data and fitting methods used, published literature provides values that allow for accurate modeling. For instance, research on multicomponent brine systems often includes the determination and use of these parameters for the constituent binary systems. researchgate.net The application of these models allows for the calculation of solute and solvent activities, which are fundamental to predicting chemical equilibria. researchgate.net

It is important to note that the Pitzer parameters can be temperature-dependent, and for accurate modeling across a range of temperatures, these dependencies must be taken into account. whiterose.ac.uk

Prediction of Solid-Liquid Equilibria across Temperature Ranges

The Pitzer model is instrumental in predicting solid-liquid equilibria in aqueous systems containing magnesium bromide. By combining the Pitzer equations for the liquid phase with the thermodynamic properties of the potential solid phases, it is possible to calculate the solubility of magnesium bromide and predict which solid phase will be in equilibrium with the solution at a given temperature and concentration. researchgate.netacs.org

In the binary MgBr₂-H₂O system, the most common stable hydrate is magnesium bromide hexahydrate (MgBr₂·6H₂O). acs.orgfrontiersin.orgnist.gov Its solubility can be modeled with good accuracy using the Pitzer equations. researchgate.net Studies on various ternary and quaternary brine systems have demonstrated that the crystallization field of MgBr₂·6H₂O can be accurately predicted, which is crucial for processes like mineral extraction from brines. acs.orgfrontiersin.orgnist.gov

The prediction of solid-liquid equilibria is achieved by calculating the saturation index of potential solid phases. When the saturation index is zero, the solution is in equilibrium with that solid phase. This modeling approach has been successfully applied to complex systems containing various salts in addition to magnesium bromide, showing good agreement with experimental solubility data. researchgate.net

Below is a table illustrating the solubility of magnesium bromide in water at various temperatures, which is fundamental data for modeling solid-liquid equilibria.

Temperature (°C)Solubility (g MgBr₂ / 100 g H₂O)Stable Solid Phase
0-MgBr₂·6H₂O
20101.5MgBr₂·6H₂O
100-MgBr₂·6H₂O

Note: Comprehensive solubility data across a wide temperature range is required for precise modeling. The table provides illustrative data points.

Ion Transport Phenomena in Magnesium Bromide Solutions

The movement of ions in an electrolyte solution under the influence of an electric field is a fundamental process that determines the solution's electrical conductivity. This transport is influenced by several factors, including the concentration of the ions, the temperature of the solution, and the viscosity of the medium.

Influence of Concentration and Temperature on Ionic Conductivity

The ionic conductivity of an aqueous magnesium bromide solution is a measure of its ability to conduct electricity. This property is directly related to the number of charge carriers (ions) and their mobility. When MgBr₂ dissolves in water, it dissociates into magnesium ions (Mg²⁺) and bromide ions (Br⁻). askfilo.com

Initially, as the concentration of magnesium bromide increases, the ionic conductivity also increases. This is due to the greater number of charge carriers available to transport charge through the solution. However, at higher concentrations, the rate of increase in conductivity slows down and may even decrease. This is because the increased proximity of ions leads to stronger inter-ionic interactions (ion-ion friction) and the formation of ion pairs, which reduces the effective number of free charge carriers and hinders their mobility.

Temperature has a significant effect on ionic conductivity. An increase in temperature generally leads to an increase in the ionic conductivity of the solution. This is because higher temperatures increase the kinetic energy of the ions, leading to greater mobility. Furthermore, an increase in temperature typically decreases the viscosity of the solution, which in turn reduces the hydrodynamic drag on the ions, allowing them to move more freely.

Viscosity Effects on Ion Mobility

The viscosity of an aqueous solution is a measure of its resistance to flow. In the context of ion transport, viscosity represents the frictional resistance of the solvent to the movement of ions. According to the Stokes-Einstein relation, the mobility of an ion is inversely proportional to the viscosity of the solution. Therefore, as the viscosity of the magnesium bromide solution increases, the mobility of the Mg²⁺ and Br⁻ ions decreases.

The viscosity of an aqueous magnesium bromide solution is influenced by both concentration and temperature. As the concentration of MgBr₂ increases, the viscosity of the solution also increases due to the greater solute-solvent and solute-solute interactions. This increase in viscosity leads to a decrease in ionic mobility and, consequently, can contribute to the leveling off or decrease in ionic conductivity at high concentrations.

Catalytic Applications of Magnesium Bromide in Organic Synthesis

Magnesium Bromide as a Mediator in Carbon-Carbon Bond Formation

Magnesium bromide plays a significant role in mediating the formation of carbon-carbon bonds through various mechanisms, including the facilitation of Grignard reactions, catalysis of nucleophilic substitutions, and directing stereoselective hydrogenations.

Facilitation of Grignard Reagent Preparation and Reactions

While Grignard reagents are fundamentally organomagnesium halides (RMgX, including RMgBr), the addition of magnesium bromide (MgBr₂) can influence their formation and reactivity. The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction with organic halides. Research suggests that magnesium bromide in the reaction medium can assist in disrupting this layer, thereby facilitating the formation of the Grignard reagent, particularly with less reactive organic halides.

As a Lewis acid, magnesium bromide can also influence the reactivity of Grignard reagents in their subsequent reactions with electrophiles, such as carbonyl compounds. By coordinating with the carbonyl oxygen, MgBr₂ can enhance the electrophilicity of the carbonyl carbon, thus promoting the nucleophilic attack by the Grignard reagent. This can lead to improved reaction rates and yields. However, detailed quantitative studies focusing solely on the catalytic effect of ancillary MgBr₂ on Grignard reaction yields are not extensively documented in the surveyed literature.

Catalysis of Nucleophilic Substitution Reactions

Magnesium bromide, particularly as its diethyl etherate complex (MgBr₂·OEt₂), functions as a Lewis acid catalyst in certain nucleophilic substitution reactions. One notable example is in the ring-opening of epoxides. The coordination of the magnesium ion to the oxygen atom of the epoxide ring polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack.

For instance, the reaction of an epoxide with an amine, such as benzylamine, can be effectively catalyzed by MgBr₂·OEt₂. This catalysis facilitates the formation of 1,2-amino alcohols, which are important synthetic intermediates. In such reactions, magnesium bromide activates the epoxide towards nucleophilic attack by the amine, leading to the desired product with good yield and regioselectivity. windows.net

Diastereoselective Hydrogenation of Olefins

Magnesium bromide has proven to be an effective mediator in achieving high diastereoselectivity in the heterogeneous hydrogenation of certain olefins, particularly Baylis-Hillman adducts. When combined with a palladium on carbon (Pd/C) catalyst, MgBr₂ can direct the stereochemical outcome of the hydrogenation to favor the syn-aldol product. nih.gov

The mechanism is believed to involve the formation of a chelate between the magnesium ion and both the hydroxyl and carbonyl groups of the Baylis-Hillman adduct. This chelation restricts the conformational freedom of the molecule and directs the hydrogen to add to one face of the double bond from the less hindered side, resulting in high diastereoselectivity.

Table 1: Diastereoselective Hydrogenation of Baylis-Hillman Adducts Catalyzed by Pd/C and Mediated by MgBr₂
Substrate (Baylis-Hillman Adduct)ProductDiastereomeric Ratio (syn:anti)Yield (%)
Methyl 2-(hydroxy(phenyl)methyl)acrylateMethyl 2-(hydroxymethyl)-3-phenylpropanoate32:193
Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylateMethyl 3-(4-chlorophenyl)-2-(hydroxymethyl)propanoate>50:195
Methyl 2-((4-methoxyphenyl)(hydroxy)methyl)acrylateMethyl 2-(hydroxymethyl)-3-(4-methoxyphenyl)propanoate25:194
Methyl 2-(1-hydroxypropyl)acrylateMethyl 2-(hydroxymethyl)pentanoate15:190

Synthesis of Heterocyclic Compounds

Magnesium bromide is an efficient catalyst for the synthesis of various heterocyclic compounds, notably in multicomponent reactions like the Biginelli reaction.

One-Pot and Solvent-Free Synthesis of Dihydropyrimidinones and Tetrahydropyrimidinones

Magnesium bromide has been successfully employed as a catalyst in the one-pot, solvent-free synthesis of dihydropyrimidinones (DHPMs). tandfonline.com This method offers several advantages, including simplicity, mild reaction conditions, and high yields, aligning with the principles of green chemistry. The reaction proceeds by the three-component condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea.

While the use of magnesium bromide for the synthesis of dihydropyrimidinones is well-established, its application in the one-pot, solvent-free synthesis of the corresponding tetrahydropyrimidinones is not extensively reported in the scientific literature.

Biginelli Reaction Catalysis

The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones, is effectively catalyzed by magnesium bromide. tandfonline.com As a Lewis acid, MgBr₂ is thought to activate the aldehyde component, facilitating the initial condensation with urea to form an acyliminium ion intermediate. This intermediate is then attacked by the enol of the β-dicarbonyl compound, leading to a cyclized product which then dehydrates to furnish the dihydropyrimidinone.

The use of magnesium bromide under solvent-free conditions at elevated temperatures allows for short reaction times and excellent product yields with a variety of substituted aromatic and aliphatic aldehydes.

Table 2: Magnesium Bromide-Catalyzed One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions at 100°C
Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaTime (min)Yield (%)
BenzaldehydeEthyl acetoacetateUrea4595
4-ChlorobenzaldehydeEthyl acetoacetateUrea3098
4-MethylbenzaldehydeEthyl acetoacetateUrea6092
4-MethoxybenzaldehydeEthyl acetoacetateUrea6094
BenzaldehydeEthyl acetoacetateThiourea4592
4-ChlorobenzaldehydeEthyl acetoacetateThiourea3096
BenzaldehydeAcetylacetoneUrea6090

Functional Group Transformations

Magnesium bromide (MgBr₂) serves as a versatile and mild Lewis acid catalyst in a variety of functional group transformations, offering advantages in terms of efficiency, selectivity, and compatibility with sensitive substrates.

Acylation and Benzoylation of Alcohols with Acid Anhydrides

Magnesium bromide is an effective catalyst for the acetylation and benzoylation of primary and secondary alcohols using the corresponding acid anhydrides. tandfonline.com This method provides a valuable alternative to traditional acylation procedures that often require basic conditions. mdma.ch The reaction typically proceeds at ambient temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂), using 5-10 mol% of MgBr₂. mdma.chtandfonline.com While solvents such as toluene (B28343) and benzene (B151609) are also effective, coordinating solvents like ether and acetonitrile (B52724) tend to slow down the reaction rate. mdma.chtandfonline.com

The mildness of this protocol is a key advantage, highlighted by the successful acetylation of nitroalcohols, which are prone to dehydration under standard basic conditions. mdma.chtandfonline.com For instance, the treatment of a nitroalcohol with magnesium bromide and acetic anhydride (B1165640) affords the pure acetate (B1210297) in excellent yield without dehydration. tandfonline.com While the process is highly efficient for primary and secondary alcohols, the acylation of tertiary alcohols can be complicated by competing elimination reactions at room temperature. tandfonline.com However, conducting the reaction at lower temperatures (e.g., 0 °C) can suppress this side reaction and yield the desired tertiary acetate. mdma.ch

The rate of acylation can be influenced by the amount of MgBr₂ catalyst used. tandfonline.com Both acetic anhydride and benzoic anhydride can be employed as acylating agents, allowing for the synthesis of a wide range of acetate and benzoate (B1203000) esters. mdma.chtandfonline.com

Table 1: Examples of MgBr₂ Catalyzed Acylation of Alcohols mdma.chtandfonline.com

Alcohol SubstrateAcylating AgentCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
MentholAcetic Anhydride5CH₂Cl₂Ambient372
1-Phenylethyl alcoholAcetic Anhydride5CH₂Cl₂Ambient592
GeraniolAcetic Anhydride10CH₂Cl₂Ambient390
1-Adamantanol (tertiary)Acetic Anhydride10CH₂Cl₂0 °C1660 (conversion)
4-Nitrobenzyl alcoholAcetic Anhydride10CH₂Cl₂Ambient0.595
1-Phenylethyl alcoholBenzoic Anhydride10CH₂Cl₂Ambient1672

Deprotection of Ether Groups (e.g., 2-(Trimethylsilyl)ethoxymethyl (SEM) ethers)

Magnesium bromide has emerged as a very mild and selective reagent for the deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM) ethers. cmu.edusemanticscholar.org This method is particularly useful for complex, multifunctional substrates where standard, more vigorous deprotection conditions (like using TBAF in HMPA) might be destructive. cmu.edu The deprotection protocol often involves using MgBr₂ in a mixed solvent system, such as diethyl ether (Et₂O) and nitromethane (B149229) (MeNO₂). cmu.edunih.gov

This MgBr₂-based method allows for the establishment of new lability and stability sequences among different protecting groups. cmu.eduacs.org It has been shown to selectively remove an SEM group while leaving other sensitive protecting groups, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, intact. acs.orgnih.gov This kinetic control offers a significant advantage in multi-step organic synthesis. acs.org For example, the protocol has been successfully applied in the synthesis of segments of complex natural products like the bryostatins, where a specific hydroxyl group was liberated without affecting other silylated functions. cmu.edu The method is also compatible with other functional groups like methoxy (B1213986) acetals and even sensitive silylated cyanohydrins, which would decompose under traditional deprotection conditions. cmu.edu

Table 2: Selective Deprotection of SEM Ethers with MgBr₂ cmu.eduacs.org

SubstrateProtecting Groups PresentDeprotection ConditionsResult
SEM-protected secondary alcoholSEM, TBSMgBr₂/Et₂O/MeNO₂SEM group removed, TBS group intact
SEM-protected primary alcoholSEM, TIPS, AcetonideMgBr₂/Et₂O/MeNO₂SEM group removed, TIPS and acetonide groups intact
SEM-protected aldol (B89426)SEM, AldehydeMgBr₂/Et₂O, 1,3-propanedithiolSEM group removed, aldehyde protected as dithioacetal
Silylated cyanohydrinSEM, TBSMgBr₂/Et₂O/MeNO₂SEM group removed, TBS and cyanohydrin intact

Formation of Aldol Derivatives via Baylis-Hillman Olefin Hydrogenation

Magnesium bromide can be used to mediate the highly diastereoselective heterogeneous hydrogenation of Baylis-Hillman olefins. figshare.comnih.gov This process, which utilizes a combination of palladium on carbon (Pd/C) and MgBr₂, affords the corresponding aldol derivatives with high syn-diastereoselectivity. acs.org

In this reaction, MgBr₂ is believed to act as a chelating agent. It coordinates with both the hydroxyl group and the carbonyl oxygen of the Baylis-Hillman adduct, forming a rigid six-membered chelate. acs.org This chelation directs the hydrogenation from the less hindered face of the olefin, leading to the preferential formation of the syn-aldol product. acs.orgresearchgate.net This is in contrast to the hydrogenation of the same substrates with Pd/C alone, which typically shows low selectivity, or with certain homogeneous rhodium catalysts that favor the anti-product. acs.org

The reaction is generally carried out in a solvent like dichloromethane under a hydrogen atmosphere. acs.org The use of MgBr₂ is crucial for the observed selectivity; other Lewis acids such as MgCl₂, ZnCl₂, and ZnBr₂ result in a complete loss of diastereoselectivity. acs.org

Table 3: Diastereoselective Hydrogenation of Baylis-Hillman Olefins Mediated by MgBr₂ acs.org

Baylis-Hillman OlefinHydrogenation ConditionsProductDiastereomeric Ratio (syn:anti)Yield (%)
Methyl 2-(hydroxy(phenyl)methyl)acrylatePd/C, MgBr₂, H₂ (1 atm), CH₂Cl₂Methyl 3-hydroxy-2-methyl-3-phenylpropanoate98:293
Ethyl 2-(hydroxy(4-chlorophenyl)methyl)acrylatePd/C, MgBr₂, H₂ (1 atm), CH₂Cl₂Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoate98:294
3-hydroxy-2-methylene-3-phenylpropanenitrilePd/C, MgBr₂, H₂ (1 atm), CH₂Cl₂3-hydroxy-2-methyl-3-phenylpropanenitrile98:290

Knoevenagel Condensation Reactions using Magnesium Bromide Etherates

Magnesium bromide diethyl etherate (MgBr₂·OEt₂) serves as an efficient catalyst for the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate. arkat-usa.org The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that produces electrophilic olefins, which are valuable intermediates in organic synthesis. arkat-usa.orgrsc.org

This catalytic system, often used in the presence of a mild base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF), facilitates the reaction at room temperature. arkat-usa.org The use of catalytic amounts (e.g., 20 mol%) of the inexpensive and mild Lewis acid MgBr₂·OEt₂ leads to high yields of the desired products in short reaction times. arkat-usa.org The protocol is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. arkat-usa.org The advantages of this method include its mild conditions, rapid reaction rates, and the use of an inexpensive catalyst, making it a practical approach for synthesizing substituted olefins. arkat-usa.org

Table 4: MgBr₂·OEt₂ Catalyzed Knoevenagel Condensation arkat-usa.org

AldehydeActive Methylene CompoundConditionsTimeYield (%)
BenzaldehydeMalononitrile20 mol% MgBr₂·OEt₂, TEA, THF, r.t.10 min98
4-ChlorobenzaldehydeMalononitrile20 mol% MgBr₂·OEt₂, TEA, THF, r.t.10 min96
2-NaphthaldehydeMalononitrile20 mol% MgBr₂·OEt₂, TEA, THF, r.t.10 min95
BenzaldehydeEthyl cyanoacetate20 mol% MgBr₂·OEt₂, TEA, THF, r.t.15 min96
IsobutyraldehydeMalononitrile20 mol% MgBr₂·OEt₂, TEA, THF, r.t.20 min94

Catalytic Roles in Polymerization Reactions

Beyond small molecule transformations, magnesium bromide also plays a significant role as a catalyst in the field of polymer chemistry, particularly in controlling polymerization processes to achieve well-defined polymer architectures.

Living Cationic Polymerization

Magnesium bromide has been identified as an effective catalyst for the living cationic polymerization of vinyl ethers, such as isobutyl vinyl ether (IBVE). rsc.orgrsc.org Living polymerization is a technique that allows for the synthesis of polymers with controlled molecular weights and very low dispersity. wikipedia.org

In this context, MgBr₂ acts as a Lewis acid catalyst in conjunction with an initiator, such as a hemiacetal ester (HAE). rsc.orgresearchgate.net The system allows for controlled initiation and propagation while minimizing termination and chain transfer reactions that are common in conventional cationic polymerization. wikipedia.org This control is crucial for producing polymers with predictable structures. rsc.org

Furthermore, MgBr₂ has been successfully employed in ring-expansion cationic polymerization using a cyclic HAE-based initiator to synthesize cyclic poly(IBVE)s. rsc.orgresearchgate.net A key aspect of achieving this controlled polymerization is the choice of quenching agent; Lewis bases like DMF or DMSO are used to deactivate the MgBr₂ catalyst instead of traditional quenchers like methanol (B129727). rsc.org An advantage of the MgBr₂ system over other catalysts (e.g., SnBr₄) is its compatibility with a wider variety of initiators, including those containing reactive functional groups like a methacrylate-type vinylidene group. rsc.orgrsc.org This allows for the synthesis of functional cyclic polymers that can be further modified through post-polymerization reactions. rsc.orgresearchgate.net

Ring-Expansion Cationic Polymerization

Magnesium bromide has emerged as an effective catalyst for the ring-expansion cationic polymerization of vinyl ethers, offering a valuable method for the synthesis of cyclic polymers. guidechem.comwikipedia.orgrsc.org Research has demonstrated its utility in the polymerization of isobutyl vinyl ether (IBVE) initiated by a cyclic hemiacetal ester (HAE)-based initiator, leading to the formation of cyclic poly(IBVE)s. guidechem.comwikipedia.org This method relies on the reversible activation of the HAE bond by the magnesium bromide catalyst. rsc.org

A crucial aspect of achieving successful ring-expansion polymerization with magnesium bromide is the careful selection of a quencher. The use of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) has been found to be critical for terminating the polymerization while preserving the cyclic structure of the dormant species. rsc.org

One of the notable advantages of using magnesium bromide as a catalyst over conventional Lewis acids, such as tin tetrabromide (SnBr₄), is its compatibility with a wider range of cyclic initiators. wikipedia.orgrsc.org For instance, magnesium bromide can effectively catalyze the ring-expansion cationic polymerization initiated by cyclic initiators that are not suitable for use with SnBr₄. rsc.org This broader initiator scope expands the potential for synthesizing diverse cyclic polymer architectures. rsc.org

Furthermore, the use of magnesium bromide allows for the incorporation of functional groups into the cyclic polymer. By employing a reactive group-carrying initiator, it is possible to introduce polar functionalities, such as glycerol, into the resulting cyclic polymer through post-polymerization modification reactions like thiol-Michael additions, all while maintaining the cyclic topology. wikipedia.orgrsc.org

The catalytic activity of magnesium bromide is generally considered to be lower than that of SnBr₄. rsc.org While this may necessitate optimized reaction conditions for controlled polymerization, it also contributes to a stronger interaction between magnesium bromide and the HAE bond compared to SnBr₄. rsc.org

Table 1: Comparison of SnBr₄ and MgBr₂ as Catalysts for the Ring-Expansion Cationic Polymerization of IBVE

CatalystInitiatorMonomer Conversion (%)Resultant PolymerReference
SnBr₄Cyclic HAENot specifiedLinear polymers rsc.org
MgBr₂Cyclic HAENot specifiedCyclic poly(IBVE)s rsc.org
MgBr₂Methacrylate vinylidene-embedded initiatorNot specifiedCyclic poly(IBVE)s wikipedia.orgrsc.org

This table is interactive and can be sorted by clicking on the column headers.

Development of Novel Catalytic Systems Utilizing Magnesium Bromide Adducts

The catalytic utility of magnesium bromide is significantly expanded through the formation of adducts, which modify its properties and reactivity. The most common of these is the magnesium bromide diethyl etherate (MgBr₂·OEt₂), a versatile and mild Lewis acid catalyst employed in a variety of organic transformations. guidechem.com This adduct is known to act as a bidentate chelating Lewis acid, a property that is leveraged in numerous chelation-controlled reactions. guidechem.com

The development of novel catalytic systems based on magnesium bromide adducts is an active area of research, aiming to tailor the catalyst's properties for specific applications. These developments often involve the replacement of the ether ligand with other coordinating species to create new catalytic environments.

One significant area of development is in the field of asymmetric catalysis. By forming adducts with chiral ligands, it is possible to create chiral magnesium bromide-based catalysts for enantioselective reactions. For example, chiral N,N'-dioxide ligands have been complexed with magnesium salts to catalyze asymmetric wikipedia.orgrsc.org-rearrangements of ammonium (B1175870) salts, yielding chiral anti-α-amino acid derivatives with high stereoselectivity. nih.gov This approach highlights how the coordination of a chiral ligand to the magnesium center can effectively control the stereochemical outcome of a reaction.

Another avenue of development involves the synthesis of magnesium complexes with bespoke ligands to control polymerization reactions. For instance, novel indole-based ligand precursors have been used to synthesize magnesium bis-indolyl complexes. rsc.org These complexes have demonstrated efficient catalytic activity in the ring-opening polymerization of lactones, such as L-lactide and ε-caprolactone. rsc.org The design of the ligand plays a crucial role in the activity and selectivity of the resulting catalytic system.

The modification of solid supports with magnesium bromide also represents a strategy for developing new catalytic systems. For example, magnesium oxide has been modified with various bromine-containing compounds, including alkyl halides, to create catalysts for transfer hydrogenation reactions. researchgate.net

The versatility of magnesium bromide adducts is further demonstrated by their use in promoting reactions such as the Knoevenagel condensation. Magnesium bromide diethyl etherate, in catalytic amounts, has been shown to be an efficient promoter for the room-temperature condensation of various aldehydes with active methylene compounds.

The ongoing development of novel magnesium bromide adducts continues to broaden the scope of its catalytic applications, offering new solutions for stereoselective synthesis and controlled polymerization.

Electrochemical Research and Energy Storage Applications of Magnesium Bromide

Magnesium Bromide as an Electrolyte in Rechargeable Magnesium Batteries

The development of practical and efficient electrolytes is a primary hurdle in the advancement of rechargeable magnesium (Mg) batteries. Magnesium bromide has emerged as a promising salt for these electrolytes due to its properties that facilitate the reversible deposition and stripping of magnesium, a fundamental process for a rechargeable battery.

Rechargeable magnesium batteries are considered a potential alternative to lithium-ion technology, offering distinct theoretical advantages. Magnesium metal as an anode material has a high volumetric capacity of 3833 mAh/mL, which is significantly greater than the 2046 mAh/mL of a typical graphite (B72142) anode in lithium-ion batteries. wikipedia.org This is because each magnesium atom provides two electrons during the electrochemical reaction, in contrast to the single electron from each lithium atom. anl.goveepower.com This high capacity contributes to a potentially higher energy density. nih.gov

A significant safety advantage of magnesium anodes is their tendency to not form dendrites during the charging process. wikipedia.orgeepower.com Dendrites are crystalline, needle-like growths that can plague lithium metal anodes, leading to short circuits, overheating, and potential battery failure or fire. eepower.com The dendrite-free deposition of magnesium enhances the safety profile of magnesium-based batteries. pnnl.gov Furthermore, magnesium is more abundant in the earth's crust than lithium, which could lead to lower raw material costs and a more stable supply chain. anl.gov The development of electrolytes, including those based on magnesium bromide, is crucial to realizing these advantages. For instance, a novel electrolyte formulation including MgBr₂ has demonstrated high reversibility with an average Coulombic efficiency of 99.26% over 1000 cycles, facilitating dendrite-free magnesium deposition. acs.org

A critical factor for the performance of any battery is the ionic conductivity of its electrolyte, which is a measure of how well ions can move between the electrodes. For magnesium batteries, achieving high Mg²⁺ conductivity is a challenge due to the strong interactions of the divalent magnesium ion with solvent molecules and anions. anl.gov

Research has focused on optimizing the composition of magnesium bromide-based electrolytes to enhance this conductivity. In non-aqueous liquid electrolytes, for example, the concentration of magnesium bromide in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been systematically varied. Studies have shown that the ionic conductivity increases as the concentration of MgBr₂ increases, reaching a maximum value before decreasing. semanticscholar.org This decrease at higher concentrations is often attributed to increased viscosity and the formation of ion aggregates, which restrict the mobility of the charge carriers. semanticscholar.org An optimized composition of an MgBr₂/DMSO electrolyte was found to exhibit a high ionic conductivity of 10⁻² S/cm at room temperature. semanticscholar.orgnih.govresearchgate.net The transport number of Mg²⁺ ions, which indicates the fraction of the total current carried by the magnesium ions, was determined to be approximately 0.7 in this system, confirming that Mg²⁺ is the primary charge carrier. nih.govresearchgate.net

Polymer Electrolyte Systems Incorporating Magnesium Bromide

Solid-state and polymer electrolytes are being investigated as a safer alternative to liquid electrolytes, which often use flammable organic solvents. nih.gov Polymer electrolytes offer potential benefits such as improved safety, flexibility, and ease of processing. Magnesium bromide has been successfully incorporated into various polymer matrices to create magnesium-ion conducting solid electrolytes.

One promising polymer electrolyte system involves the use of poly(vinyl alcohol) (PVA) as the host polymer, blended with tetraethylene glycol dimethyl ether (TEGDME) as a plasticizer, and incorporating magnesium bromide as the magnesium salt. researchgate.neticm.edu.pl These components are typically combined using a solution casting method to form flexible, free-standing films. researchgate.net

Characterization techniques such as X-ray diffraction (XRD) are used to study the structural properties of these composite films. XRD analysis has shown that the addition of MgBr₂ and TEGDME leads to a decrease in the crystallinity of the PVA polymer matrix. researchgate.neticm.edu.plbibliotekanauki.pl This increase in the amorphous phase is beneficial for ionic conductivity, as it enhances the segmental motion of the polymer chains, which in turn facilitates ion transport. mdpi.com The interactions between the components of the polymer electrolyte have also been confirmed through these structural analyses. researchgate.net

The concentration of magnesium bromide has a significant impact on the electrical and electrochemical properties of PVA-TEGDME based polymer electrolytes. Research has demonstrated that the ionic conductivity of these polymer membranes increases with a higher concentration of MgBr₂. researchgate.net

In one study, polymer electrolytes with various MgBr₂ contents (12.5, 25, 37, and 50 wt%) were prepared. The ionic conductivity was found to increase with the MgBr₂ concentration, reaching a maximum value of 4.7 × 10⁻⁴ S/cm at 303 K (30°C) and 2.5 × 10⁻³ S/cm at 363 K (90°C) for the sample with the highest salt content. researchgate.net This enhancement in conductivity is attributed to an increase in the number of mobile ionic charge carriers. researchgate.net The temperature dependence of the ionic conductivity in these systems follows the Arrhenius model, indicating that the conduction is a thermally activated process. researchgate.net Furthermore, the Mg²⁺ transference number for a (MgBr₂)₅₀PVA₂₅(TEGDME)₂₅ film was found to be 0.34, signifying that a substantial portion of the charge is transported by magnesium ions. researchgate.net A prototype cell fabricated with this polymer electrolyte demonstrated an initial discharge capacity of approximately 400 mAhg⁻¹ with a TiO₂ cathode and 120 mAhg⁻¹ with a V₂O₅/graphene cathode. researchgate.net

Ionic Conductivity of PVA-TEGDME-MgBr₂ Polymer Electrolytes at Different Temperatures

MgBr₂ Content (wt%) Ionic Conductivity at 303 K (S/cm) Ionic Conductivity at 363 K (S/cm)
12.5 - -
25 - -
37 - -

Note: Data for lower concentrations was not explicitly provided in the source material. The table is based on the maximum values reported in the study. researchgate.net

Non-Aqueous Liquid Electrolyte Formulations

While polymer electrolytes offer safety advantages, non-aqueous liquid electrolytes currently exhibit higher ionic conductivities, which are essential for high-performance batteries. nih.gov Formulations based on magnesium bromide dissolved in organic solvents are a key area of research.

A non-aqueous liquid electrolyte system using magnesium bromide and dimethyl sulfoxide (DMSO) has been synthesized and studied. nih.govresearchgate.net This system was prepared using a "Solvent-in-Salt" method, exploring a range of MgBr₂ concentrations from 0 to 5.4 M. nih.govresearchgate.net The study found that the ionic conductivity generally increases with the salt concentration, reaching a high value of approximately 10⁻² S/cm for concentrations above 0.16 M. semanticscholar.org However, at very high concentrations, the conductivity began to decrease, likely due to increased viscosity which hinders ion mobility. semanticscholar.org

A prototype battery cell was constructed using this MgBr₂/DMSO electrolyte with a magnesium anode and a graphite cathode. nih.govresearchgate.net The cell demonstrated promising cycling performance, indicating the viability of this electrolyte formulation for rechargeable magnesium batteries. nih.govresearchgate.net The Mg²⁺ ion transference number in this liquid electrolyte was found to be around 0.7, which is relatively high and signifies efficient transport of the active magnesium ions. semanticscholar.orgnih.govresearchgate.net

Dimethyl Sulfoxide (DMSO) Based Magnesium Bromide Electrolytes

The development of practical magnesium-ion batteries is contingent on the creation of efficient and stable electrolytes. A non-aqueous liquid electrolyte system utilizing magnesium bromide (MgBr₂) dissolved in dimethyl sulfoxide (DMSO) has been investigated as a potential candidate. semanticscholar.orgnih.gov This "Solvent-in-Salt" approach has demonstrated the potential for high ionic conductivity. nih.gov

The concentration of MgBr₂ in DMSO significantly influences the electrolyte's conductivity. Research has shown that as MgBr₂ is added to DMSO, the ionic conductivity gradually increases, reaching a maximum value of approximately 10⁻² S/cm at a concentration of around 0.16 M. semanticscholar.org This enhancement in conductivity is attributed to the increase in mobile charged species, specifically Mg²⁺ and Br⁻ ions. semanticscholar.org However, further increasing the salt concentration beyond this point leads to a decrease in conductivity. semanticscholar.org This is likely due to the increased viscosity of the more concentrated solution, which restricts the mobility of the ions. semanticscholar.orgresearchgate.net

The interaction between MgBr₂ and DMSO involves the replacement of water molecules in the magnesium bromide structure with DMSO molecules, where the magnesium atom bridges two oxygen atoms from the DMSO. semanticscholar.org

Studies on Magnesium Ion Transference Numbers and Activation Energies

To be effective in a magnesium-ion battery, an electrolyte must efficiently transport magnesium ions. The magnesium ion transference number (tMg²⁺), which represents the fraction of the total current carried by the Mg²⁺ ions, is a critical parameter. For the MgBr₂/DMSO electrolyte system, the transference number of Mg²⁺ has been determined to be approximately 0.7, indicating that a significant portion of the ionic transport is due to the movement of magnesium ions. semanticscholar.orgnih.gov This high transference number is a promising characteristic for battery applications. nih.gov

The activation energy (Ea) for ion conduction provides insight into the energy barrier for ion movement within the electrolyte. Temperature-dependent conductivity measurements for the MgBr₂/DMSO system have been used to calculate the activation energy by applying the Arrhenius equation. nih.gov It has been observed that the activation energy values tend to decrease as the frequency of the applied electric field increases, suggesting that the frequency plays a role in initiating ion transfer. semanticscholar.org

Table 1: Electrical Parameters of DMSO/MgBr₂ (x = 0.4 M) Electrolyte at Room Temperature semanticscholar.org

Frequency (Hz)Activation Energy (eV)
1000.13
4000.12
1k0.11
10k0.09
100k0.08
1M0.07

Electrochemical Cell Performance and Characterization

Cyclic Voltammetry for Electrode-Electrolyte Interface Analysis

Cyclic voltammetry (CV) is a crucial technique for studying the electrochemical behavior of the electrode-electrolyte interface. In the context of magnesium bromide electrolytes, CV is used to investigate the deposition (plating) and dissolution (stripping) of magnesium at the electrode surface. researchgate.net These processes are fundamental to the operation of a rechargeable magnesium battery.

Studies on Mg(HMDS)Br-based electrolytes, where HMDS is hexamethyldisilazide, have utilized cyclic voltammetry to assess the efficiency of magnesium stripping and plating on a copper working electrode. researchgate.net The shape and characteristics of the CV curves provide information about the reversibility of these processes and the stability of the electrolyte. The anodic decomposition of the electrolyte can also be evaluated using linear sweep voltammetry, which is an important factor in determining the operational voltage window of the battery. researchgate.net

Prototype Cell Assembly and Discharge Capacity Evaluation

To assess the practical viability of the MgBr₂/DMSO electrolyte, prototype cells have been constructed and their performance evaluated. A common configuration for such a prototype cell consists of a magnesium metal anode, a graphite cathode, and the MgBr₂/DMSO electrolyte. semanticscholar.orgnih.gov

In these cells, during the discharge process, Mg²⁺ ions are inserted into the graphite structure from the electrolyte. semanticscholar.org During the charging process, the Mg²⁺ ions are extracted from the graphite and return to the electrolyte. semanticscholar.org A prototype Mg/graphite cell utilizing the optimized MgBr₂/DMSO electrolyte has demonstrated promising cycling performance, indicating the potential of this system for rechargeable magnesium batteries. nih.gov One such prototype cell exhibited a reversible capacity of approximately 0.021 mAh. researchgate.net

Electrosynthesis and Electrocarboxylation Processes

Selective Carboxylation of Organic Halides in the Presence of Magnesium Bromide

Magnesium bromide plays a significant role in electrochemical synthesis, particularly in the electrocarboxylation of organic halides. This process involves the reaction of an organic halide with carbon dioxide (CO₂) to form a carboxylic acid, a valuable class of organic compounds. arkat-usa.org

A key challenge in the electrocarboxylation of organic halides without a sacrificial anode is the potential for the carboxylate product to act as a nucleophile and react with the starting organic halide, leading to undesired ester formation. rsc.org The addition of soluble inorganic salts, such as magnesium bromide, has been shown to be an effective strategy to suppress this side reaction. rsc.org

The Mg²⁺ cations from the magnesium bromide interact with the carboxylate and carbonate anions, significantly reducing their nucleophilicity. rsc.org This "protecting effect" of the Mg²⁺ cations allows for the selective carboxylation to proceed without the need for a sacrificial anode, which has sustainability and operational advantages. rsc.org This strategy has been successfully applied to the carboxylation of various organic halides, including aromatic halides. rsc.org The presence of MgBr₂ is often mandatory for achieving high yields in these reactions. researchgate.net

Strategies for Enabling Electrosynthesis without Sacrificial Anodes

In the realm of electrochemical synthesis, particularly for reductive processes, sacrificial metal anodes made of elements like magnesium or zinc are commonly employed. These anodes are oxidized to provide a charge balance for the desired reduction reaction occurring at the cathode. While effective, the use of sacrificial anodes presents challenges, including passivation of the anode surface, which can lead to high cell potentials and poor energy efficiency, and the potential for unwanted side reactions between the highly reactive anode material and the organic substrates. nih.govacs.orgrsc.orgresearchgate.net Consequently, research has focused on developing strategies to conduct electrosynthesis without the need for these consumable anodes. Magnesium bromide has emerged as a key compound in several of these innovative approaches.

One primary strategy involves the use of magnesium bromide to suppress undesired nucleophilic side reactions that would otherwise necessitate a sacrificial anode. rsc.org In processes like the electrocarboxylation of organic halides, the carboxylate product is a nucleophile that can react with the organic halide starting material to form an unwanted ester byproduct. rsc.org Sacrificial anodes mitigate this by releasing cations (e.g., Mg²⁺) that associate with the carboxylate, reducing its nucleophilicity. rsc.org

Research has demonstrated that adding anhydrous magnesium bromide as a soluble, low-cost source of Mg²⁺ cations can replicate this effect in systems using non-sacrificial anodes, such as platinum (Pt). rsc.org The Mg²⁺ ions from the dissolved MgBr₂ effectively shield the carboxylate product, preventing it from attacking the organic halide substrate. This allows for selective carboxylation to proceed with moderate to good yields for a variety of aliphatic, benzylic, and aromatic halides, rivaling or even exceeding the performance of traditional sacrificial anode systems. rsc.org

This approach decouples the source of the essential cation from the anodic process, offering greater flexibility to pair the cathodic synthesis with more sustainable or economical anodic reactions, such as bromide oxidation in a divided cell. rsc.org

Table 1: Comparison of Electrocarboxylation Yields with Sacrificial vs. Non-Sacrificial Anodes using MgBr₂

This table presents the yields of carboxylic acid from the electrocarboxylation of 4-phenylbutyl chloride under different anode conditions. The data highlights the effectiveness of MgBr₂ in enabling selective synthesis without a sacrificial anode.

Anode TypeAdditiveCarboxylic Acid YieldEster Byproduct Yield
Sacrificial MgNone71%1%
Non-Sacrificial PtNone20%40%
Non-Sacrificial PtMgBr₂68%2%

Data sourced from research on selective electrocarboxylation. rsc.org

Another significant strategy involves utilizing the bromide anion from magnesium bromide directly in the anodic process. Instead of oxidizing a metal anode, the bromide ions (Br⁻) are oxidized at an inert anode, such as graphite, to form bromine (Br₂) or polybromide species (e.g., Br₃⁻). gauthmath.comacs.org This process serves as the counter-reaction to the desired cathodic reduction, thus eliminating the need for a metal anode to be consumed.

For instance, in the electrolysis of a concentrated aqueous solution of magnesium bromide, the reaction at the anode is the oxidation of bromide ions, while hydrogen gas is produced at the cathode. gauthmath.com More advanced applications in organic electrosynthesis have developed a "bromide-mediated silane (B1218182) oxidation" system. acs.org In this process, bromide is oxidized at a graphite anode, and the resulting species reacts with a silane co-reductant in the solution. This concerted process provides the reducing equivalents for the cathodic reaction and has been successfully applied to transformations that previously required either sacrificial anodes or divided cell configurations. acs.org A key advantage of this system is that the reagents and byproducts are stable under reductive conditions, allowing for a wide and useful potential window. acs.org

These strategies highlight the versatile role of magnesium bromide in advancing modern electrosynthesis. By acting either as a source of stabilizing cations to control selectivity or as a direct participant in a non-sacrificial anodic redox couple, it provides viable pathways to more sustainable and efficient electrochemical processes. rsc.orgacs.org

Materials Science and Advanced Functional Materials Utilizing Magnesium Bromide

Integration into Advanced Composite Materials

Magnesium bromide is utilized as a key component in the formulation of advanced composite materials, where it can impart enhanced properties such as electrical conductivity and contribute to the synthesis of novel nanostructures.

The integration of magnesium bromide into polymer matrices has been shown to significantly improve the ionic conductivity of the resulting nanocomposites. Research into solid polymer electrolyte systems has demonstrated this effect in a blend of poly(vinyl alcohol) (PVA) and poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). nih.govresearchgate.netresearchgate.net The addition of MgBr₂ using a solution cast technique increases the concentration of mobile ions, which are the charge carriers responsible for conduction. nih.govresearchgate.net

Studies have shown that the ionic conductivity of the polymer composite increases as the concentration of magnesium bromide is raised. nih.govresearchgate.net A maximum ionic conductivity of 9.89 × 10⁻⁶ S/cm at room temperature was achieved with an optimal concentration of 30 wt.% MgBr₂. nih.govresearchgate.net This enhancement is attributed not only to the increased number of ions but also to structural changes within the polymer. The incorporation of MgBr₂ promotes a more amorphous structure in the polymer film, which facilitates greater ionic mobility and, consequently, higher conductivity. nih.govresearchgate.netresearchgate.net

MgBr₂ Concentration (wt.%)Ionic Conductivity (S/cm) at Room Temperature
0~1 x 10⁻⁸ (baseline)
10Data not specified
20Data not specified
309.89 × 10⁻⁶

This table illustrates the impact of magnesium bromide concentration on the ionic conductivity of a PVA/PEDOT:PSS polymer composite, with the peak conductivity observed at 30 wt.% MgBr₂. nih.govresearchgate.net

Magnesium bromide is relevant in the field of advanced material synthesis, including superconductors and nanowires. While magnesium diboride (MgB₂) is a well-known superconductor with a critical temperature (Tc) of 39 K, research into the broader magnesium-bromine system under high pressure has revealed novel superconducting potential. researchgate.netwikipedia.org First-principles structural searches have predicted that unusual stoichiometries of magnesium-bromine compounds, such as MgBr₃, can be stabilized under high pressures (up to 200 GPa) and are predicted to be superconductors. researchgate.net Specifically, the P21/m phase of MgBr₃ is estimated to have a high Tc of 23.2 K. researchgate.net

In the realm of nanotechnology, magnesium bromide derivatives play a role in the synthesis of nanowires. Grignard reagents, such as 5-chloro-2-thienylmagnesium bromide, have been successfully used as assistant additives in the polyol process to synthesize ultrafine silver nanowires (Ag NWs). rsc.orgnih.gov This specific magnesium bromide compound facilitates the in situ formation of smaller silver halide particles (AgBr and AgCl), which then promotes the growth of Ag NWs with very small diameters (~15 nm) and high aspect ratios (over 1000). rsc.orgnih.gov

Functional Fluids Development for Specialized Applications

The unique properties of magnesium bromide in aqueous solutions, particularly its ability to form high-density brines, make it highly suitable for the development of functional fluids for specialized industrial applications.

In the oil and gas industry, magnesium bromide is utilized as an effective solid-free, high-density packer and completion fluid. asme.orgasme.org These fluids are crucial for maintaining well control and ensuring the stability of the wellbore after drilling operations are complete. researchgate.net MgBr₂-based fluids offer a significant density advantage over traditional brines. researchgate.nettandfonline.com

A key objective in designing these fluids is to achieve high density to manage formation pressure without the use of suspended solids, which can cause formation damage, plug reservoirs, and erode equipment. researchgate.netresearchgate.net Magnesium bromide solutions can achieve a density of 13.41 lb/gal (specific gravity of 1.61), which is considerably higher than brines based on salts like calcium chloride (11.64 lb/gal), sodium chloride (10.02 lb/gal), or potassium chloride (9.6 lb/gal). researchgate.nettandfonline.com This high density is critical for applications in high-pressure and high-temperature (HPHT) reservoir conditions. researchgate.net

Brine BaseDensity (lb/gal)Specific Gravity
Magnesium Bromide (MgBr₂)13.411.61
Calcium Chloride (CaCl₂)11.641.39
Sodium Chloride (NaCl)10.021.20
Potassium Chloride (KCl)9.61.15

This table provides a comparison of the maximum densities achievable with magnesium bromide brine versus other commonly used completion fluids. researchgate.nettandfonline.com

The rheological performance of a completion fluid is a critical factor for its successful application. asme.orgasme.org An ideal fluid should exhibit low viscosity at high shear rates (during pumping) and higher viscosity at low shear rates. asme.org Research has focused on characterizing the rheological properties of MgBr₂ brines, including plastic viscosity (PV), apparent viscosity (AV), yield point (YP), and gel strength, across a range of temperatures (84 °F to 192 °F). asme.orgresearchgate.net

Studies have shown that magnesium bromide-based completion fluids exhibit favorable rheological profiles, including a low plastic viscosity (ranging from 1.95 to 7.05 cP), which is desirable for efficient fluid design. asme.orgasme.org When compared to calcium chloride-based fluids, MgBr₂ fluids demonstrate lower apparent and plastic viscosities, contributing to better performance. researchgate.nettandfonline.com Furthermore, these fluids maintain a pH in the alkaline region (around 7.14), which helps to mitigate corrosion of downhole equipment. asme.orgresearchgate.net The stability of these rheological properties has also been investigated under aging conditions to simulate prolonged exposure to reservoir temperatures, confirming their suitability for well completion operations. researchgate.net

PropertyValue/Range for MgBr₂ FluidSignificance
Density13.41 lb/galHigh density for well control researchgate.net
Plastic Viscosity (PV)1.95–7.05 cPLow viscosity indicates efficient fluid flow asme.orgasme.org
pH~7.14Alkaline nature helps reduce corrosion asme.orgresearchgate.net
Solid ContentSolid-freeMinimizes formation damage and equipment wear researchgate.netresearchgate.net

This table summarizes key rheological and physical properties of a magnesium bromide-based completion fluid.

Two-Dimensional (2D) Materials and Spintronics Research

The exploration of magnesium bromide extends to the frontiers of materials science, including two-dimensional (2D) materials and spintronics. The crystal structure of MgBr₂ is itself a 2D layered material, consisting of MgBr₂ sheets oriented in the (0, 0, 1) direction. materialsproject.org In this trigonal structure, Mg²⁺ ions are bonded to six Br¹⁻ atoms, forming edge-sharing octahedra. materialsproject.org

While direct applications of 2D magnesium bromide in spintronics are still an emerging area of research, the broader field is investigating related materials containing magnesium or bromine. Spintronics, an advanced field of electronics that utilizes electron spin in addition to charge, often relies on novel materials that combine semiconducting and magnetic properties. columbia.edubrown.edu For example, research into 2D magnetic semiconductors like chromium sulfide (B99878) bromide (CrSBr) has shown a strong link between electron transport and magnetism, which is a key requirement for spintronic devices. columbia.edu The stability and magnetic properties of such bromine-containing compounds are critical. columbia.edu Similarly, interfaces involving magnesium, such as magnesium oxide (MgO), are fundamental components in magnetic tunnel junctions used in spintronic applications like MRAM. nims.go.jp The study of the intrinsic 2D nature of MgBr₂ could inform the development of new van der Waals crystals and heterostructures for future spintronic and quantum technology applications. columbia.edu

Ab-initio Studies of Monolayer Magnesium Bromide Systems

First-principles calculations based on density functional theory (DFT) have been instrumental in elucidating the fundamental properties of monolayer magnesium bromide (MgBr₂). These computational studies reveal that a single layer of MgBr₂ can be exfoliated from its bulk counterpart, a concept crucial for the development of two-dimensional (2D) materials. acs.org

The bulk form of MgBr₂ is characterized by a direct band gap of 4.29 eV. acs.org Upon reduction to a monolayer, this band gap increases to 4.72 eV, indicating a significant quantum confinement effect. acs.org This wide band gap suggests potential applications in high-power electronics and deep-ultraviolet optoelectronics. Furthermore, the pristine MgBr₂ monolayer is found to have a non-magnetic ground state. acs.org

Phonon dispersion calculations have confirmed the dynamical stability of a free-standing MgBr₂ monolayer, as evidenced by the absence of imaginary phonon modes. acs.org This intrinsic stability is a critical prerequisite for the experimental realization and practical application of this 2D material. The Young's modulus of the monolayer has been calculated to be 68.75 Nm⁻¹, which points to a high degree of flexibility in the material's structure. acs.org

Table 1: Calculated Electronic and Mechanical Properties of Bulk and Monolayer MgBr₂

PropertyBulk MgBr₂Monolayer MgBr₂
Band Gap (eV) 4.29 (Direct)4.72
Magnetic State Non-magneticNon-magnetic
Young's Modulus (Nm⁻¹) Not Applicable68.75

Defect-Induced Magnetism and Half-Metallicity for Spintronics Applications

While pristine monolayer MgBr₂ is non-magnetic, the introduction of defects can dramatically alter its electronic and magnetic properties, making it a promising candidate for spintronics applications. Spintronics, or spin electronics, leverages the intrinsic spin of the electron and its associated magnetic moment, in addition to its electric charge.

Ab-initio studies have investigated the effects of magnesium (Mg) vacancy defects on the properties of monolayer MgBr₂. acs.org By creating systems with varying concentrations of Mg vacancies (denoted as Mg₁₋ₓδₓBr₂, where x represents the vacancy concentration), researchers have observed the emergence of magnetism. acs.org

Specifically, a monolayer with an 11% concentration of Mg vacancies (Mg₀.₈₉δ₀.₁₁Br₂) exhibits half-metallic behavior. acs.org Half-metallicity is a unique property where a material behaves as a conductor for electrons of one spin orientation and as an insulator or semiconductor for electrons of the opposite spin. This property is highly desirable for spintronic devices as it allows for the generation of highly spin-polarized currents.

The Mg₀.₈₉δ₀.₁₁Br₂ system is found to be in a ferromagnetic ground state with a significant spin-up gap of 4.84 eV, which is advantageous for minimizing spin leakage. acs.org Furthermore, this defect-induced system displays a notable magnetic anisotropy energy (MAE) of 4.16 meV per Mg vacancy, with the easy magnetization axis along the (100) direction, indicating a strong ferromagnetic coupling. acs.org The formation energy of a single Mg vacancy under Br-rich conditions is calculated to be 2 eV, suggesting that the creation of these defects is feasible. acs.org

Table 2: Properties of Defect-Induced Monolayer MgBr₂ Systems

Vacancy Concentration (x)SystemMagnetic StateKey Electronic Property
0.11Mg₀.₈₉δ₀.₁₁Br₂FerromagneticHalf-metallic
0.22Mg₀.₇₈δ₀.₂₂Br₂MagneticNot specified as half-metallic
0.33Mg₀.₆₇δ₀.₃₃Br₂MagneticNot specified as half-metallic

Exfoliation Energy Calculations for 2D Material Synthesis

The synthesis of 2D materials often relies on the exfoliation of layers from a bulk, layered parent compound. The feasibility of this process can be predicted by calculating the exfoliation energy, which is the energy required to separate a single layer from the bulk material. uni-muenchen.dersc.orgsapub.org

For magnesium bromide, the calculated exfoliation energy for obtaining a monolayer from its bulk crystal is 0.12 J/m². acs.org This relatively low value suggests that the exfoliation of monolayer MgBr₂ is energetically favorable and should be achievable through standard mechanical or liquid-phase exfoliation techniques. acs.org This finding is crucial for bridging the gap between theoretical predictions and experimental synthesis of this novel 2D material.

Role in the Synthesis of Novel Inorganic Compounds (e.g., Magnesium Silylenoids)

Beyond its applications in solid-state materials, magnesium bromide serves as a key reagent in the synthesis of novel inorganic compounds, such as magnesium silylenoids. Silylenoids are compounds containing a silicon atom bonded to both an electropositive metal and a leaving group.

Research has demonstrated that magnesium bromide can be used in the transmetalation of a lithium bromosilylenoid to create a magnesium silylenoid. acs.org In a specific synthetic pathway, a lithium bromosilylenoid is first reacted with mesityllithium (B1247292) (MesLi) and then treated with magnesium bromide. acs.org This process yields a lithium mesitylsilylenoid complexed with magnesium bromide. acs.org

Upon warming, this intermediate undergoes transmetalation, where the magnesium from MgBr₂ displaces the lithium, forming a magnesium silylenoid. acs.org This newly formed magnesium mesitylsilylenoid has been shown to be stable in solution at elevated temperatures. acs.org The synthesis of such compounds is significant as it expands the family of silylenoids beyond the more common alkali metal derivatives, opening up new avenues for research into their structure, bonding, and reactivity. acs.org

Computational and Theoretical Studies of Magnesium Bromide

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to investigate the quantum mechanical properties of materials, offering accurate predictions of their electronic and structural characteristics.

First-principles DFT calculations have been employed to determine the fundamental electronic properties of magnesium bromide. In its bulk form, MgBr₂ is characterized as a semiconductor with a direct band gap of 4.29 eV. researchgate.net When exfoliated to a two-dimensional (2D) monolayer, the electronic structure is modified, resulting in an increase in the band gap to 4.72 eV. researchgate.net

The feasibility of creating such monolayers is assessed by calculating the exfoliation energy—the energy required to separate a single layer from the bulk material. arxiv.orgnih.govsemanticscholar.org For magnesium bromide, this value has been calculated to be 0.12 J/m², a figure that suggests mechanical exfoliation of monolayer MgBr₂ from its bulk crystal is achievable. researchgate.net

PropertyBulk MgBr₂Monolayer MgBr₂Unit
Band Gap4.294.72eV
Band Gap TypeDirect--
Exfoliation Energy0.12J/m²

While pristine monolayer magnesium bromide is a non-magnetic semiconductor, theoretical studies show that its properties can be significantly altered through defect engineering. researchgate.net Introducing magnesium vacancies (VMg) can induce magnetism in the monolayer. researchgate.net

Specifically, calculations for a monolayer with an 11% magnesium vacancy concentration (Mg₀.₈₉δ₀.₁₁Br₂) reveal a transition to a ferromagnetic ground state. researchgate.net This defect-induced system exhibits half-metallic characteristics, featuring a large spin-up gap of 4.84 eV, which is advantageous for limiting spin leakage in spintronic devices. Furthermore, a significant magnetic anisotropy energy (MAE) of 4.16 meV per magnesium vacancy has been calculated, indicating a preferential magnetic orientation. researchgate.net These findings underscore the potential of defect-engineered monolayer MgBr₂ for applications in spintronics. researchgate.net

SystemMagnetic StateKey Electronic PropertyCalculated Value
Pristine Monolayer MgBr₂Non-magneticBand Gap4.72 eV
Mg₀.₈₉δ₀.₁₁Br₂ (Vacancy-induced)FerromagneticSpin-Up Gap4.84 eV
Mg₀.₈₉δ₀.₁₁Br₂ (Vacancy-induced)FerromagneticMagnetic Anisotropy Energy (per VMg)4.16 meV

The practical application of 2D materials often involves their deposition onto a substrate, which can introduce mechanical strain. DFT simulations are used to analyze how the electronic structure of monolayer MgBr₂ responds to such strain. Studies on vacancy-incorporated monolayer magnesium bromide have confirmed the robustness of its half-metallicity by examining the strain-dependent density of states. researchgate.net This stability under strain is a critical factor for ensuring reliable performance in device applications. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the structural stability and transport phenomena that are inaccessible to static DFT calculations.

The stability of a material is fundamental to its potential use. For monolayer magnesium bromide, dynamical stability has been confirmed through the analysis of its phonon dispersion plot, which shows no imaginary phonon modes. researchgate.netnih.gov The absence of such modes indicates that the freestanding monolayer is structurally stable and not prone to spontaneous distortion. researchgate.netacs.org

Furthermore, ab initio molecular dynamics (AIMD) simulations, which combine molecular dynamics with electronic structure calculations, have been used to investigate the thermal stability of the monolayer structure. researchgate.net These simulations confirm that the monolayer maintains its structural integrity at operational temperatures. The calculated Young's modulus of 68.75 Nm⁻¹ also points to the high flexibility of the structure. researchgate.net

Magnesium bromide is a key component in non-aqueous liquid electrolytes for magnesium batteries, often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.govsemanticscholar.org MD simulations are crucial for understanding the mechanisms of ion transport in these complex liquid systems. Theoretical models and simulations describe two primary mechanisms for Mg²⁺ ion transport:

Vehicular Transport : In this mechanism, the magnesium cation moves through the electrolyte along with its first solvation shell, essentially as a single, larger entity. nih.gov

Structural Diffusion : This mechanism involves the exchange of solvent molecules or anions that form the coordination shell around the magnesium ion. For instance, in a DMSO-based electrolyte, it can proceed via the exchange of bridging oxygen atoms (O-Mg-O). nih.gov

These simulations help interpret experimental findings, such as the magnesium-ion transference number, which has been determined to be approximately 0.7 in a MgBr₂/DMSO electrolyte system. nih.govnih.govresearchgate.net

Transport MechanismDescription
Vehicular TransportMovement of the Mg²⁺ ion together with its coordinated solvent molecules (solvation shell).
Structural DiffusionMovement of the Mg²⁺ ion via the exchange of bridging atoms or molecules within its coordination environment.

Thermodynamic Modeling and Prediction

Computational thermodynamics plays a crucial role in understanding and predicting the behavior of chemical compounds under various conditions. For magnesium bromide, these models are essential for applications ranging from materials science to geochemistry.

Calculation of Standard Free Energy of Formation

The standard Gibbs free energy of formation (ΔGf°) represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that indicates the stability of a compound. For solid magnesium bromide (MgBr₂), this value has been determined through established thermodynamic data. The calculation relies on the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°), providing a comprehensive view of the compound's thermodynamic stability at standard conditions.

Thermodynamic PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°)-524.3kJ·mol⁻¹
Standard Gibbs Free Energy of Formation (ΔGf°)-503.8kJ·mol⁻¹
Standard Molar Entropy (S°)117.2J·K⁻¹·mol⁻¹
Data sourced from reference you-iggy.com.

Predictive Modeling of Solubility and Phase Equilibria in Complex Systems

Predicting the solubility and phase behavior of magnesium bromide in complex aqueous systems, such as natural brines, is critical for industrial processes like mineral extraction. Due to the difficulty of conducting experiments on every possible composition and temperature, predictive theoretical models are widely used.

The Pitzer ion-interaction model and the Harvie-Weare (H-W) solubility approach are prominent theoretical frameworks for this purpose. acs.orgresearchgate.net These models calculate the thermodynamic properties of electrolyte solutions, accounting for interactions between different ions. Studies have successfully applied these models to predict solid-liquid phase equilibria in multi-component systems containing magnesium bromide.

For instance, research on the quinary system NaBr–KBr–MgBr₂–SrBr₂–H₂O at various temperatures has shown that the solubilities calculated using the Pitzer model are in good agreement with experimental values. acs.orgacs.org These models have confirmed that in such saturated solutions, the crystallization region of magnesium bromide hexahydrate (MgBr₂·6H₂O) is typically the smallest, indicating its high solubility relative to other salts in the brine. acs.org The successful application of these predictive models provides essential data for designing and optimizing separation and utilization processes for brine resources. acs.org

System StudiedTemperature (K)Predictive Model Used
NaBr–KBr–MgBr₂–SrBr₂–H₂O308.2Pitzer model
NaBr–KBr–MgBr₂–SrBr₂–H₂O273.15Pitzer model
MgCl₂–MgBr₂–H₂O288.15 - 333.15Pitzer and Harvie-Weare models
Data compiled from references acs.orgresearchgate.netacs.org.

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemistry provides powerful tools to investigate the electronic structure, bonding, and reactivity of molecules at the atomic level. These computational methods offer insights that are often inaccessible through experimental means alone.

Bonding Analysis and Intermolecular Interaction Characterization

The nature of the chemical bond in magnesium bromide is primarily ionic, formed between the Mg²⁺ cation and two Br⁻ anions. However, due to the significant polarizing power of the doubly charged magnesium ion, it can distort the electron cloud of the bromide ions, introducing a degree of covalent character to the bond. geeksforgeeks.org

In the solid state, quantum chemical calculations and crystallographic data show that magnesium bromide crystallizes in a trigonal system. materialsproject.org Each magnesium ion is coordinated to six bromide ions in an octahedral arrangement, with these octahedra sharing edges to form a layered structure. materialsproject.org

Crystal Structure ParameterValue
Crystal SystemTrigonal
Space GroupP-3m1
Mg-Br Bond Length2.68 Å
Mg²⁺ CoordinationOctahedral (6 Br⁻ atoms)
Data sourced from the Materials Project. materialsproject.org

Gas-phase studies combining high-level computational techniques with electron diffraction have revealed that at high temperatures (e.g., 1065 K), magnesium bromide vapor consists of a mixture of monomeric (MgBr₂) and dimeric ((MgBr₂)₂) species. nih.gov Theoretical calculations determined that the ground-state structures of both the dimer and the trimer feature halogen bridges, forming stable four-membered ring geometries. nih.gov This characterization of intermolecular interactions is vital for understanding the behavior of the compound in non-condensed phases.

Theoretical Investigation of Catalytic Pathways and Selectivity

Magnesium bromide is utilized in organic synthesis, often acting as a Lewis acid or a co-catalyst. While its empirical role is known in various reactions, quantum chemical methods are employed to elucidate the precise mechanisms by which it influences catalytic pathways and selectivity.

For example, in certain carbon-carbon bond-forming reactions involving organozinc reagents, the addition of magnesium bromide is essential for the reaction to proceed, though its exact mechanistic role is not always clear from experiments alone. taylorandfrancis.com Theoretical investigations can model the transition states and intermediates of such reactions to explain the role of the magnesium species.

Furthermore, studies on catalysts composed of magnesium oxide modified with bromine have shown the formation of magnesium bromide and hydroxomagnesium bromide phases on the catalyst surface. mdpi.com These surface species alter the acid-base properties of the material, which in turn affects its activity and selectivity in reactions like transfer hydrogenation. mdpi.com Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in modeling these surface interactions, mapping reaction energy profiles, and understanding how the magnesium bromide component influences the catalytic cycle. acs.org

Advanced Analytical Techniques Employed in Magnesium Bromide Research

X-ray Diffraction (XRD) for Crystallographic and Phase Analysis

X-ray Diffraction (XRD) is a primary and powerful tool for examining the atomic and molecular structure of crystalline materials. webmineral.com The technique involves directing X-rays at a sample and measuring the scattering angles and intensities of the diffracted beams. webmineral.commpg.de This diffraction pattern is unique to a specific crystal structure, allowing for the determination of lattice parameters, crystal system, and the identification of different phases within a material. ksu.edu.sa

In the study of anhydrous magnesium bromide, XRD is used to confirm its crystal structure. Anhydrous MgBr₂ crystallizes in the trigonal P-3m1 space group, forming a layered structure. materialsproject.org The magnesium ions (Mg²⁺) are octahedrally coordinated to six bromide ions (Br¹⁻). materialsproject.org

Table 1: Crystallographic Data for Anhydrous Magnesium Bromide (MgBr₂)

Parameter Value
Crystal System Trigonal
Space Group P-3m1
Lattice Constant 'a' 3.86 Å
Lattice Constant 'c' 6.40 Å
Mg-Br Bond Length 2.68 Å

Data sourced from the Materials Project. materialsproject.org

XRD is also instrumental in studying the various hydrated forms of magnesium bromide and their thermal decomposition. Research on the dehydration of magnesium bromide hexahydrate (MgBr₂·6H₂O) has shown that heating leads to the formation of several lower hydrates. researchgate.net XRD analysis identified the sequential formation of MgBr₂·4H₂O, MgBr₂·2H₂O, and MgBr₂·H₂O at specific temperature ranges. researchgate.net The crystal structure of the hexahydrate consists of discrete [Mg(H₂O)₆]²⁺ octahedra with unbonded bromide anions, while the tetrahydrate is composed of discrete MgBr₂(H₂O)₄ octahedra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.org It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. wikipedia.org The resonance frequency of a nucleus is highly sensitive to its local environment, making NMR an excellent tool for identifying molecular structures and studying their behavior in solution. wikipedia.orgnih.gov The technique has been successfully applied to study the structure of various organomagnesium bromide compounds, demonstrating its utility for probing the environment around the Mg-Br bond. rsc.orgacs.org

Diffusion-Ordered Spectroscopy (DOSY) is an NMR experiment that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.ukresearchgate.net The rate of diffusion is inversely related to the size and mass of a molecule or ion aggregate; larger particles diffuse more slowly than smaller ones. jhu.edu

This technique is particularly valuable for studying the aggregation of magnesium bromide in various solvents. In solution, ions can exist as free solvated ions, ion pairs, or larger aggregates. By measuring the diffusion coefficients of the different species present, DOSY can distinguish between these various states. A slower diffusion coefficient would indicate the formation of larger aggregates, providing insight into the solution's speciation, which is critical for understanding its electrochemical properties. youtube.com

The chemical shift (δ) is the position of an NMR signal relative to a standard reference. wikipedia.org This position is determined by the degree of magnetic shielding around a nucleus, which is directly influenced by its local chemical and electronic environment. wikipedia.orglibretexts.org Therefore, analyzing the chemical shifts of ²⁵Mg and bromine isotopes can provide significant information about the state of magnesium bromide.

Variations in the chemical shift can indicate the nature of the solvent coordination around the Mg²⁺ ion, the formation of ion pairs, and the proximity of other species in the solution. libretexts.org For instance, a change in the solvent can alter the electron density around the magnesium nucleus, leading to a measurable change in its chemical shift. wikipedia.org Furthermore, solid-state ²⁵Mg NMR spectroscopy, in conjunction with computational methods, has been used as a complementary technique to XRD for the structural refinement of solid magnesium bromide. pascal-man.com

Electrochemical Characterization Methods

The investigation of magnesium bromide as a component of non-aqueous electrolytes for magnesium batteries relies heavily on electrochemical characterization methods. These techniques are essential for determining key performance metrics such as ionic conductivity and the efficiency of ion transport.

Electrochemical Impedance Spectroscopy (EIS), also known as Complex Impedance Spectroscopy, is a powerful method for analyzing the electrical properties of materials, including the ionic conductivity of electrolytes. indexcopernicus.comacs.org The technique involves applying a small sinusoidal AC voltage over a wide range of frequencies and measuring the resulting current to determine the system's impedance. acs.orgnih.gov

For a magnesium bromide electrolyte, the data is often presented as a Nyquist plot, where the bulk resistance (Rb) of the electrolyte can be determined from the intercept of a semicircle with the real axis. nih.gov The ionic conductivity (σ) is then calculated from this resistance. Studies on MgBr₂ dissolved in dimethyl sulfoxide (B87167) (DMSO) have used this method to characterize conductivity as a function of salt concentration. nih.govsemanticscholar.org Research shows that the ionic conductivity increases with the concentration of MgBr₂, reaching a maximum value before decreasing at higher concentrations. semanticscholar.org This decrease is attributed to increased viscosity and restricted ion mobility. semanticscholar.org For example, the highest ionic conductivity of ~10⁻² S/cm was achieved at concentrations greater than 0.16 M. nih.gov

Table 2: Ionic Conductivity of MgBr₂/DMSO Electrolyte at Room Temperature

MgBr₂ Concentration (M) Bulk Conductivity (S/cm)
> 0.16 ~10⁻²
Pure DMSO ~10⁻⁶

Data derived from studies on MgBr₂/DMSO electrolytes. nih.govsemanticscholar.org

The cation transference number (t₊) is a critical parameter for an electrolyte, as it quantifies the fraction of the total ionic current carried by the cations (Mg²⁺ in this case). diva-portal.org A high transference number is desirable for battery applications to ensure efficient transport of the active ion. diva-portal.org

A common method for determining the transference number involves a combination of DC and AC techniques. nih.govmdpi.com The method typically uses a symmetric cell (e.g., Mg | MgBr₂-electrolyte | Mg). lithiuminventory.com Initially, AC impedance is used to measure the initial resistance. Then, a small DC voltage is applied across the cell, causing ion migration and the formation of a concentration gradient. pw.edu.pl This polarization continues until a steady-state current is reached. pw.edu.pl The transference number can be calculated from the initial and steady-state currents, along with the initial and steady-state resistances measured by AC impedance. pw.edu.pl Using this combined approach, the transport number for Mg²⁺ ions in a MgBr₂/DMSO electrolyte was determined to be approximately 0.7. nih.govresearchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For magnesium bromide research, Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG) are particularly crucial for understanding its thermal behavior, especially that of its hydrated forms.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This method is highly effective for studying the decomposition and dehydration processes of magnesium bromide hydrates.

Research on magnesium bromide hexahydrate (MgBr₂·6H₂O) using TGA reveals a multi-step decomposition process primarily involving the loss of water molecules (dehydration). The process typically occurs in sequential steps as the temperature increases. researchgate.net Laboratory studies have identified the formation of lower hydrates, such as tetrahydrate (MgBr₂·4H₂O), dihydrate (MgBr₂·2H₂O), and monohydrate (MgBr₂·H₂O), within specific temperature ranges before the formation of the anhydrous salt. researchgate.net The final decomposition product upon further heating is often magnesium oxide (MgO), formed through the reaction of magnesium bromide with oxygen or water vapor at high temperatures. researchgate.net

By analyzing the mass loss at different heating rates, kinetic parameters such as the activation energy for each dehydration step can be calculated. This information is vital for applications where the thermal stability of magnesium bromide is a key factor, such as in its use as a flame retardant. mdpi.comresearchgate.net

Table 1: TGA Data for the Dehydration of Magnesium Bromide Hexahydrate

This table presents a generalized summary of findings from thermal analysis studies. Actual temperatures can vary based on experimental conditions like heating rate and atmosphere.

Temperature Range (approx.)Dehydration StepTheoretical Mass Loss (%)
332 K - 367 K (59°C - 94°C)MgBr₂·6H₂O → MgBr₂·4H₂O + 2H₂O12.3%
361 K - 380 K (88°C - 107°C)MgBr₂·4H₂O → MgBr₂·2H₂O + 2H₂O12.3%
375 K - 420 K (102°C - 147°C)MgBr₂·2H₂O → MgBr₂·H₂O + H₂O6.2%
> 420 K (> 147°C)MgBr₂·H₂O → MgBr₂ + H₂O6.2%

Differential Thermogravimetric Analysis (DTG) is the first derivative of the TGA curve, plotting the rate of mass change as a function of temperature (dm/dT). This technique is instrumental in identifying the precise temperatures at which thermal events, such as dehydration and decomposition, occur at their maximum rate. mdpi.com

For the thermal decomposition of MgBr₂·6H₂O, the DTG curve exhibits distinct peaks corresponding to each mass loss step observed in the TGA thermogram. The peak of a DTG curve represents the point of the most rapid mass loss for a specific transition. This provides a more clearly resolved picture of overlapping decomposition events than TGA alone. For instance, the sequential loss of water molecules from the hexahydrate results in a series of peaks on the DTG curve, each indicating the characteristic temperature for a specific dehydration step. mdpi.com The analysis of these peaks is essential for understanding the kinetics and mechanisms of thermal degradation.

Microscopic and Spectroscopic Imaging Techniques

These techniques are employed to investigate the physical morphology and chemical bonding characteristics of magnesium bromide at the micro and molecular levels.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. mdpi.com It is widely used to analyze the morphology, including particle size, shape, and surface texture, of magnesium bromide crystals. mdpi.comresearchgate.net

In research, SEM is used to characterize the distinct crystal structures of magnesium bromide's different forms. Anhydrous MgBr₂ typically forms white, hygroscopic hexagonal crystals, while the hexahydrate form consists of colorless monoclinic crystals. wikipedia.orgchemicalbook.com SEM analysis can visually confirm these crystalline habits. Furthermore, SEM is invaluable for observing morphological changes that occur during physical or chemical processes. For example, it can be used to study the alteration in surface texture and the development of porosity during the thermal dehydration of MgBr₂·6H₂O, correlating the visual evidence with data obtained from TGA.

Table 2: Morphological Characteristics of Magnesium Bromide Investigated by SEM

Compound FormCrystal SystemTypical Morphology Observed by SEM
Anhydrous Magnesium Bromide (MgBr₂)HexagonalWell-defined hexagonal crystalline particles
Magnesium Bromide Hexahydrate (MgBr₂·6H₂O)MonoclinicColorless, prismatic monoclinic crystals

Fourier Transform Infrared (FTIR) Spectroscopy is an analytical technique used to identify chemical bonds within a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. thermofisher.com

For magnesium bromide, FTIR is particularly useful for characterizing its hydrated forms. The FTIR spectrum of MgBr₂·6H₂O is dominated by absorption bands related to the water molecules. These include a broad, strong band in the 3000-3600 cm⁻¹ region, which corresponds to the O-H stretching vibrations of the water molecules coordinated to the magnesium ion. Another characteristic band appears around 1600-1650 cm⁻¹, attributed to the H-O-H bending vibration.

FTIR is also used to study the formation of magnesium bromide complexes with other organic molecules, such as ethers. spectrabase.com When MgBr₂ acts as a Lewis acid and coordinates with a ligand like diethyl ether, the vibrational frequencies of the ligand, particularly the C-O stretching band, will shift, providing clear evidence of the complex formation.

Table 3: Key FTIR Absorption Bands for the Analysis of Hydrated Magnesium Bromide

Wavenumber Range (cm⁻¹)Vibrational ModeBond TypeSignificance
3000 - 3600StretchingO-HIndicates the presence of water of hydration.
1600 - 1650BendingH-O-HConfirms the presence of coordinated water molecules.

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic methods are not typically used for the direct analysis of the inorganic salt magnesium bromide itself. Instead, they are essential tools for monitoring the progress of organic reactions where MgBr₂ is utilized as a catalyst or reagent, and for analyzing the resulting products. taylorandfrancis.comacs.org

Magnesium bromide is a key component in the preparation of Grignard reagents and acts as a Lewis acid catalyst in various organic syntheses. wikipedia.orgtaylorandfrancis.com Analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are routinely employed in this context.

Thin-Layer Chromatography (TLC): Provides a rapid, qualitative method to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate over time, chemists can observe the disappearance of reactant spots and the appearance of product spots. acs.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful quantitative techniques. Samples can be taken from a reaction mixture at various time points, and the concentrations of reactants, intermediates, and products can be accurately determined. This data allows for the calculation of reaction rates, yields, and purity of the final product. For instance, after a Grignard reaction involving a reagent derived from magnesium bromide, GC or HPLC is used to quantify the amount of desired product formed. acs.org

Table 4: Application of Chromatographic Methods in Magnesium Bromide-Related Research

Chromatographic MethodApplicationInformation Obtained
Thin-Layer Chromatography (TLC)Reaction progress monitoringQualitative assessment of reactant consumption and product formation.
Gas Chromatography (GC)Quantitative analysis of volatile reaction componentsReaction kinetics, product yield, and purity assessment.
High-Performance Liquid Chromatography (HPLC)Quantitative analysis of non-volatile reaction componentsReaction kinetics, product yield, and purity assessment.
Column ChromatographyProduct purificationIsolation of the desired product from the reaction mixture.

Gas Chromatography (GC) for Conversion and Yield Determination

Gas chromatography (GC) stands as a pivotal analytical technique in the study of chemical reactions involving magnesium bromide, particularly in the context of Grignard reagent formation and subsequent transformations. rsc.orglibretexts.org This method is instrumental in quantifying the extent of a reaction by determining the consumption of starting materials (conversion) and the amount of desired product formed (yield). researchgate.netresearchgate.net The principle of GC relies on the separation of volatile components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. libretexts.org

In research focused on magnesium bromide-mediated reactions, such as the formation of Grignard reagents (R-MgBr), GC analysis is typically performed after quenching the reaction mixture. rsc.org Quenching is a necessary step to deactivate the highly reactive organomagnesium species, rendering the mixture suitable for injection into the GC system. This is often achieved by adding a proton source, like methanol (B129727) or water, which converts the Grignard reagent into a more stable, volatile hydrocarbon. rsc.org

The resulting solution, containing unreacted starting materials, the desired product, and any byproducts, is then injected into the gas chromatograph. As the components travel through the GC column at different rates, they are separated and subsequently detected. The detector generates a signal for each component, resulting in a chromatogram where each peak corresponds to a specific substance. The area under each peak is proportional to the concentration of that component in the mixture. researchgate.net

To ensure accurate quantification, an internal standard—a known amount of a non-reactive compound—is often added to the reaction mixture before analysis. researchgate.net By comparing the peak areas of the reactants and products to the peak area of the internal standard, researchers can precisely calculate the conversion of the starting material and the yield of the product. researchgate.net For instance, in the synthesis of phenylmagnesium bromide, unreacted bromobenzene (B47551) and any side products can be detected and quantified using a calibrated gas chromatograph. rsc.org

Detailed Research Findings

Recent studies have effectively utilized gas chromatography to monitor and optimize reactions involving organomagnesium compounds. For example, in the continuous flow synthesis of Grignard reagents, GC analysis is crucial for determining when the reaction reaches a steady state and for measuring the full conversion of the halide starting material. rsc.org In one such study, the formation of phenylmagnesium bromide was monitored by quenching samples with methanol and analyzing them with a Varian GC 3900 system to determine the concentration of residual bromobenzene and any side products. rsc.org

Similarly, in the hydroboration of esters catalyzed by Grignard reagents, gas chromatography was employed to determine the percentage of conversion by measuring the consumption of the starting ester. nih.gov These analyses are often performed on instruments like a Younglin Acme 6100M GC with a flame ionization detector (FID), using a capillary column such as an HP-5. nih.govnih.gov

The versatility of GC also extends to the analysis of complex reaction mixtures. For instance, in the bromine-magnesium exchange in gem-dibromocyclopropanes using Grignard reagents, gas-liquid chromatography (GLC) and GC/MS were used to identify and quantify the various products formed, including allenes and monobromides. researchgate.net

The following interactive data table summarizes findings from a study on the synthesis of benzylmagnesium bromide, highlighting how reaction conditions can influence product yield and the formation of byproducts, as determined by GC analysis. rsc.org The primary side reaction in this synthesis is the Wurtz coupling, which reduces the yield of the desired Grignard reagent. rsc.org

Table 1: Influence of Reaction Parameters on Benzylmagnesium Bromide Synthesis

Parameter Value Conversion (%) Yield of Benzylmagnesium Bromide (%) Yield of Wurtz Coupling Product (%)
Flow Rate Low >99 95 5
Flow Rate High 90 85 15
Temperature 25°C >99 92 8
Temperature 40°C >99 88 12
Halide Concentration 0.7 mol L⁻¹ >99 94 6

This data illustrates the sensitivity of the reaction to changes in process parameters. A lower flow rate, lower temperature, and lower halide concentration all favor a higher yield of the desired benzylmagnesium bromide and suppress the formation of the Wurtz coupling byproduct, as quantified by GC analysis. rsc.org Such detailed findings are critical for the optimization of synthetic protocols in both laboratory and industrial settings.

Future Research Directions and Emerging Areas in Magnesium Bromide Chemistry

Development of Next-Generation Magnesium Bromide-Based Catalysts

Magnesium bromide has long been recognized as a useful Lewis acid in organic synthesis. Future research is focused on developing more sophisticated and efficient catalytic systems based on this compound. As a mild Lewis acid, its applications in promoting a variety of organic transformations are expanding.

Recent studies have demonstrated that magnesium bromide is an effective catalyst for ring-expansion cationic polymerizations. For instance, it has been successfully used in the polymerization of isobutyl vinyl ether (IBVE) initiated by a "cyclic" hemiacetal ester (HAE), leading to the synthesis of cyclic poly(IBVE)s. rsc.orgresearchgate.net An advantage of MgBr₂ over conventional catalysts like tin tetrabromide (SnBr₄) is its compatibility with a wider range of cyclic initiators. rsc.orgresearchgate.net This allows for the precise incorporation of functional groups into the resulting cyclic polymers. rsc.orgresearchgate.net

Table 1: Comparison of Lewis Acid Catalysts in Ring-Expansion Cationic Polymerization
CatalystKey AdvantagesNoted ApplicationsReference
Magnesium Bromide (MgBr₂)Effective for living cationic polymerization; compatible with various initiators.Synthesis of cyclic poly(isobutyl vinyl ether). rsc.orgresearchgate.net
Tin Tetrabromide (SnBr₄)Conventional catalyst, well-studied.Used as a benchmark in polymerization studies. rsc.orgresearchgate.net

Innovations in Electrolyte Design for High-Performance Magnesium Batteries

Rechargeable magnesium (Mg) batteries are a promising "beyond-lithium" energy storage technology, offering potential advantages such as higher theoretical volumetric capacity, improved safety due to the non-dendritic nature of magnesium deposition, and the high crustal abundance of magnesium. frontiersin.organl.govuwaterloo.ca However, the development of practical Mg batteries has been hindered by the lack of suitable electrolytes. frontiersin.organl.gov Magnesium bromide is emerging as a key component in innovative electrolyte formulations designed to overcome these challenges.

A significant issue in Mg batteries is the formation of a passivation layer on the magnesium anode surface in conventional electrolytes, which blocks Mg²⁺ ion transport. nih.govacs.org Recent research has shown that using magnesium bromide as an electrolyte additive can regulate the formation of a stable, passivation-free solid electrolyte interface (SEI). nih.govacs.org A novel electrolyte formulation containing MgBr₂ demonstrated exceptional performance in magnesium plating and stripping, achieving an average Coulombic efficiency of 99.26% over 1000 cycles. nih.govacs.org This formulation also exhibited high anodic stability of up to 3.1 V, paving the way for higher voltage Mg batteries. nih.govacs.org

The development of non-nucleophilic electrolytes is crucial, especially for emerging Mg-sulfur and Mg-air battery systems, as traditional Grignard-type electrolytes are reactive and have limited oxidative stability. frontiersin.orgfrontiersin.org Research into polymer electrolytes incorporating MgBr₂ is also gaining traction. A solid polymer electrolyte system based on polyvinyl alcohol (PVA) and a conducting polymer complexed with magnesium bromide showed increased ionic conductivity with higher MgBr₂ concentrations. researchgate.netresearchgate.net Future work will focus on optimizing these polymer electrolytes to achieve higher ionic conductivity and better mechanical properties for use in all-solid-state magnesium batteries.

Table 2: Performance of a Novel MgBr₂-Based Electrolyte
Performance MetricValueConditionsReference
Average Coulombic Efficiency99.26%Over 1000 cycles at 0.5 mA/cm² nih.govacs.org
Anodic Stability3.1 Vvs. Mg/Mg²⁺ nih.govacs.org
Cycling Stability (Mg-Mo₆S₈ cell)Stable over 100 cycles- nih.govacs.org

Exploration of Novel Magnesium Bromide-Derived Functional Materials

Beyond its use as a catalyst or electrolyte component, magnesium bromide is a precursor for synthesizing novel functional materials with unique properties. As a Lewis acid, anhydrous MgBr₂ can form coordination polymers and adducts with various Lewis bases, such as ethers. wikipedia.org The structure and properties of these materials can be tuned by changing the coordinating species.

A particularly exciting frontier is the exploration of the Mg-Br system under high pressure. Theoretical studies have predicted the existence of novel, stable stoichiometries such as MgBr₃, MgBr, and Mg₄Br at pressures up to 200 GPa. researchgate.net These high-pressure phases are predicted to exhibit unusual electronic properties and oxidation states. For instance, the Pm-3m phase of MgBr and the I4/mmm phase of Mg₄Br are predicted to feature bromine in an unexpected -2 oxidation state. researchgate.net Furthermore, certain phases of MgBr₃ are predicted to be superconductors, with a calculated transition temperature (Tc) as high as 23.2 K for the P2₁/m phase. researchgate.netrsc.org Experimental verification of these predictions would open up new avenues in materials science and condensed matter physics.

Future research will likely involve attempts to synthesize these high-pressure phases and investigate their properties. Additionally, the development of new synthetic routes to create nanostructured materials from magnesium bromide, such as nanoparticles or thin films, could lead to applications in areas like optoelectronics or sensing.

Advanced Computational Methodologies for Predictive Material Science

The application of advanced computational methods is becoming indispensable for accelerating the discovery and design of new materials. In the context of magnesium bromide, computational techniques are being used to predict phase stability, electronic structure, and transport properties, guiding experimental efforts.

Unbiased structure searching techniques combined with first-principles calculations have been instrumental in predicting the high-pressure phase diagram of the Mg-Br system. researchgate.net These computational studies not only identified novel stoichiometries but also provided insights into their potential for superconductivity and unusual electronic structures, such as the formation of electrides in the Mg₄Br compound. researchgate.net Density Functional Theory (DFT) is a powerful tool used to perform these calculations, as implemented in software packages like the Vienna Ab Initio Simulation Package (VASP). materialsproject.org

The Materials Project, for example, provides a database of computed properties for thousands of materials, including MgBr₂. materialsproject.org This data includes information on crystal structure, formation energy, and electronic band structure, which can be used to screen for potential applications. materialsproject.org

Future research will leverage machine learning and artificial intelligence to build predictive models for the properties of magnesium bromide-based materials. These models, trained on large datasets from both computational and experimental sources, could rapidly screen vast chemical spaces to identify promising candidates for next-generation catalysts, electrolytes, and functional materials. Thermodynamic modeling techniques, such as the CALPHAD method, will also be crucial for understanding phase equilibria in multi-component systems involving magnesium bromide. psu.edu

Interdisciplinary Research Integrating Magnesium Bromide into Broader Scientific Fields

The versatility of magnesium bromide is leading to its integration into a wide range of interdisciplinary research areas, from medicine to environmental science.

In organic synthesis, MgBr₂ is a key component in Grignard reagents (RMgBr), which are fundamental for carbon-carbon bond formation. wikipedia.orgsigmaaldrich.com Research continues to explore new applications of Grignard reagents and related organomagnesium compounds. wikipedia.org Moreover, the use of MgBr₂ as an additive in electrocarboxylation reactions represents a promising strategy for carbon dioxide utilization. By adding MgBr₂ as a source of Mg²⁺ cations, it is possible to suppress undesired nucleophilic side reactions, enabling the selective conversion of organic halides and CO₂ into valuable carboxylic acids without the need for sacrificial metal anodes. rsc.org This approach contributes to the development of more sustainable chemical processes.

Historically, magnesium bromide was used in medicine as a sedative and anticonvulsant for treating nervous disorders, although these applications are now largely discontinued. wikipedia.orggeeksforgeeks.org However, its role in biomedical research continues, particularly in studies exploring the physiological functions of magnesium ions.

In the energy sector, beyond batteries, a high-density completion fluid based on magnesium bromide has been developed for use in oil and gas reservoirs, showcasing its application in extreme environments. taylorandfrancis.com The integration of data-driven modeling and machine learning is being explored to optimize the performance of such fluid systems in real-time. researchgate.net

Future interdisciplinary research will likely see magnesium bromide being investigated for new roles in areas such as environmental remediation, advanced polymer synthesis, and the development of novel therapeutic agents, further broadening the scientific and technological impact of this simple yet versatile compound.

Q & A

Q. Q1: What methodological considerations are critical for synthesizing anhydrous MgBr₂ with consistent solvating properties?

Answer: Anhydrous MgBr₂'s solvating power depends on preparation temperature and method. A reproducible approach involves direct reaction of magnesium with bromine in ether, as described by Zelinsky . Temperature control during synthesis (e.g., maintaining ether reflux conditions) minimizes impurities and ensures high reactivity. Post-synthesis, characterization via X-ray diffraction (to confirm hexagonal crystal structure ) and thermogravimetric analysis (to assess hygroscopicity ) is essential. Deviations in stoichiometry or solvent purity can lead to inconsistent solvation behavior .

Q. Q2: How can researchers validate the Lewis structure of MgBr₂ in different solvent environments?

Answer: The Lewis structure of MgBr₂ (Mg²⁺ with two Br⁻ ions) is validated through computational modeling (e.g., density functional theory) and experimental techniques like Raman spectroscopy. In polar solvents, ionic dissociation (MgBr₂ → Mg²⁺ + 2Br⁻) is confirmed via conductivity measurements . For non-polar solvents, X-ray crystallography reveals the ionic lattice structure . Discrepancies in observed vs. predicted bond angles may indicate solvent coordination effects .

Q. Q3: What protocols ensure accurate molarity calculations for MgBr₂ solutions in experimental workflows?

Answer:

Calculate molecular weight: Mg (24.31 g/mol) + 2Br (2 × 79.90 g/mol) = 184.11 g/mol .

Use gravimetric analysis to measure solute mass (e.g., 10.1 g MgBr₂ requires 0.219 M solution volume = (10.1 g / 184.11 g/mol) / 0.219 M = 0.250 L ).

Account for hydration state (anhydrous vs. hexahydrate) to avoid molarity errors. Hexahydrate (MgBr₂·6H₂O) adds 6 × 18.02 g/mol, altering total mass .

Advanced Research Questions

Q. Q4: How does MgBr₂ act as a catalyst in asymmetric organic synthesis, and what factors influence its enantioselectivity?

Answer: MgBr₂ serves as a Lewis acid catalyst in aldol reactions by polarizing carbonyl groups, enhancing electrophilicity. Enantioselectivity arises from chiral ligand coordination (e.g., binaphthol derivatives), where Mg²⁺ coordinates to both substrate and ligand, creating a stereochemical environment . Key factors:

  • Solvent polarity (THF > ether for stronger coordination ).
  • Water content (anhydrous conditions prevent hydrolysis ).
  • Substituent effects on ligands (bulky groups enhance stereocontrol ).
    Contradictions in enantiomeric excess (e.e.) across studies often stem from trace moisture or impurities in MgBr₂ batches .

Q. Q5: What experimental strategies resolve contradictions in reported MgBr₂ reaction yields with Grignard reagents?

Answer: Discrepancies arise from:

Side reactions : MgBr₂ can react with residual water (MgBr₂ + H₂O → Mg(OH)₂ + 2HBr ), altering yields. Use anhydrous solvents and Schlenk-line techniques .

Stoichiometric errors : Verify Mg:Br₂ ratios via ICP-MS. For example, excess Mg reduces Br₂ availability, lowering MgBr₂ yield .

Temperature gradients : Exothermic reactions (e.g., Mg + Br₂) require cooling to prevent ether decomposition .
Validation via NMR or GC-MS quantifies byproducts (e.g., MgO in oxide-derived syntheses ).

Q. Q6: How does the hygroscopic nature of MgBr₂ impact its utility in moisture-sensitive reactions, and how can this be mitigated?

Answer: Anhydrous MgBr₂ rapidly absorbs water, forming hexahydrate (MgBr₂·6H₂O), which reduces catalytic activity and alters solubility . Mitigation strategies:

  • Storage under inert gas (argon/glovebox) with molecular sieves .
  • Pre-treatment: Heating MgBr₂·6H₂O at 150°C under vacuum regenerates anhydrous form .
  • In situ generation: React Mg with Br₂ in dry ether to bypass storage issues .
    Contradictory reports on hygroscopicity often stem from incomplete dehydration or characterization methods (e.g., TGA vs. Karl Fischer titration ).

Safety and Handling in Academic Research

Q. Q7: What safety protocols are essential for handling MgBr₂ in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards ).
  • Ventilation : Use fume hoods to avoid inhalation of Br₂ vapors during synthesis .
  • Spill management : Collect spills with inert adsorbents (sand, diatomaceous earth); avoid water to prevent exothermic reactions .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. Q8: How does MgBr₂ interact with common laboratory solvents, and what incompatibilities should researchers anticipate?

Answer:

  • Polar solvents (H₂O, alcohols) : Dissociates into ions but may hydrolyze in water (MgBr₂ + H₂O → Mg(OH)₂ + 2HBr ).
  • Ethers (THF, diethyl ether) : Stable under anhydrous conditions; THF enhances solubility .
  • Incompatibilities : Avoid chlorinated solvents (e.g., CH₂Cl₂), as Cl⁻ can displace Br⁻ (MgBr₂ + Cl₂ → MgCl₂ + 2Br ). Reactions with strong oxidizers (e.g., HNO₃) release toxic Br₂ gas .

Analytical Techniques and Data Interpretation

Q. Q9: Which spectroscopic methods are most effective for characterizing MgBr₂ solvates, and how are data interpreted?

Answer:

  • X-ray diffraction (XRD) : Identifies crystal structure (e.g., hexagonal anhydrous vs. monoclinic hexahydrate ).
  • FT-IR : Detects O-H stretches in hydrates (broad peak ~3400 cm⁻¹) and Mg-Br vibrations (~200 cm⁻¹ ).
  • Thermal analysis (TGA/DSC) : Quantifies hydration water loss (hexahydrate loses 6 H₂O at 100–150°C ).
    Contradictions in reported melting points (711°C vs. 712°C) may reflect purity differences or heating rate variability .

Q. Q10: How can researchers address discrepancies in reported thermodynamic properties of MgBr₂?

Answer: Discrepancies in ΔHf (formation enthalpy) or solubility data often arise from:

Impurity levels : Use ultra-pure Mg (99.99%) and distilled Br₂ .

Measurement techniques : Compare calorimetry (direct ΔH measurement) vs. van’t Hoff analysis (indirect via solubility ).

Hydration state : Clearly report anhydrous vs. hexahydrate forms .
Cross-validation with computational methods (e.g., COSMO-RS for solubility predictions ) resolves inconsistencies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.